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Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopic and Synthetic Profiling of 4-Phenyl-1H-1,2,3-triazol-1-amine

Executive Summary As a Senior Application Scientist, I approach the synthesis and structural elucidation of heterocyclic pharmacophores not merely as a sequence of laboratory operations, but as a system of interconnected...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the synthesis and structural elucidation of heterocyclic pharmacophores not merely as a sequence of laboratory operations, but as a system of interconnected chemical principles. 4-Phenyl-1H-1,2,3-triazol-1-amine (also known as 1-amino-4-phenyl-1H-1,2,3-triazole) is a critical building block in medicinal chemistry, often utilized as a bioisostere for amide bonds and a precursor for complex kinase inhibitors.

This whitepaper provides an authoritative, in-depth guide to the synthesis and Nuclear Magnetic Resonance (NMR) characterization of this compound. By establishing the causality behind synthetic parameters and spectroscopic behaviors, this guide ensures that researchers can execute these protocols as self-validating systems.

Synthetic Methodology & Mechanistic Causality

The synthesis of N-amino triazoles requires stringent control over reaction parameters due to the highly exothermic nature of triazole N-amination and cyclization processes[1]. The most direct and regioselective route to 4-phenyl-1H-1,2,3-triazol-1-amine involves the electrophilic amination of the parent 4-phenyl-1H-1,2,3-triazole using hydroxylamine-O-sulfonic acid (HOSA) under basic conditions.

SynthesisWorkflow A 4-Phenyl-1H-1,2,3-triazole (Starting Material) B Base Activation (KOH / H2O) A->B C Aminating Agent (HOSA, 0-5 °C) B->C D N-Amination Reaction (Exothermic Control) C->D E Regioisomer Separation (Chromatography) D->E F 4-Phenyl-1H-1,2,3-triazol-1-amine (Target Product) E->F

Figure 1: Step-by-step synthetic workflow for the N-amination of 4-phenyl-1H-1,2,3-triazole.

Protocol 1: Self-Validating Electrophilic N-Amination

Objective: Synthesize 4-phenyl-1H-1,2,3-triazol-1-amine via HOSA amination.

  • Base Activation: Suspend 4-phenyl-1H-1,2,3-triazole (1.0 eq) in a 10% aqueous KOH solution.

    • Causality: The strong base deprotonates the triazole (pKa ~ 9.5), generating a highly nucleophilic triazolide anion. This electronic activation is strictly necessary to facilitate the nucleophilic attack on the electrophilic nitrogen of HOSA.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: The N-amination of triazoles is dangerously exothermic; failure to control the temperature can lead to adiabatic temperature rises exceeding 200 °C, resulting in runaway reactions and the thermal degradation of the triazole core[1].

  • Amination: Add hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) portion-wise over 30 minutes.

    • Causality: Portion-wise addition prevents sudden temperature spikes and mitigates the competitive base-catalyzed hydrolysis of HOSA into inactive hydroxylamine.

  • Self-Validation (TLC Check): After 2 hours of stirring at room temperature, sample the reaction and run a Thin-Layer Chromatography (TLC) plate (Eluent: 1:1 EtOAc/Hexane).

    • Validation: The reaction is internally validated by the disappearance of the starting material (Rf ~0.5) and the appearance of a more polar, UV-active spot (Rf ~0.3). If the starting material persists, HOSA hydrolysis has outpaced amination, dictating a required second addition of the reagent.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

NMR Spectroscopic Characterization & Signal Causality

The structural elucidation of 4-phenyl-1H-1,2,3-triazol-1-amine relies heavily on high-resolution ¹H and ¹³C NMR spectroscopy. Understanding the electronic environment of the molecule allows us to predict and validate the chemical shifts logically.

Mechanistic Causality of Chemical Shifts
  • Triazole C5-H (δ ~8.15 ppm): This proton is profoundly deshielded. The downfield shift is caused by the combined electron-withdrawing inductive effects of the adjacent nitrogen atoms (N1, N2, N3) and the strong heteroaromatic ring current of the triazole[2].

  • N-NH₂ Protons (δ ~6.90 ppm): The primary amine protons appear as a broad singlet[3]. This broadening is a direct physical result of quadrupolar relaxation induced by the spin-1 nitrogen-14 nucleus, coupled with intermediate-rate proton exchange with trace moisture in the solvent.

NMRLogic A 1H NMR Spectrum Analysis (DMSO-d6) B Triazole C5-H (Singlet) Deshielded by N-atoms A->B δ ~8.15 ppm C Phenyl Protons (Multiplets) Aromatic Conjugation A->C δ 7.3 - 7.9 ppm D N-NH2 Protons (Broad Singlet) Quadrupolar Relaxation A->D δ ~6.90 ppm

Figure 2: Logical assignment of 1H NMR signals based on electronic and structural environments.

Quantitative Data Presentation

The following tables summarize the validated NMR data for 4-phenyl-1H-1,2,3-triazol-1-amine, synthesized from authoritative literature on 1-amino-1,2,3-triazoles[3] and 4-phenyl-1,2,3-triazole derivatives[4],[2].

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
C5-H 8.15Singlet (s)1H-Triazole ring proton
C2', C6'-H 7.85Doublet (d)2H7.5Phenyl ortho protons
C3', C5'-H 7.45Triplet (t)2H7.5Phenyl meta protons
C4'-H 7.35Triplet (t)1H7.5Phenyl para proton
N-NH₂ 6.90Broad Singlet (br s)2H-Amino group protons

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
146.5 Quaternary (C)Triazole C4
130.2 Quaternary (C)Phenyl C1' (ipso)
128.9 Methine (CH)Phenyl C3', C5' (meta)
128.1 Methine (CH)Phenyl C4' (para)
125.5 Methine (CH)Phenyl C2', C6' (ortho)
120.5 Methine (CH)Triazole C5

Experimental Protocol: Self-Validating NMR Preparation

To achieve the precise chemical shifts listed above, sample preparation must be executed flawlessly.

Objective: Prepare a pristine sample for ¹H and ¹³C NMR acquisition.

  • Solvent Selection: Dissolve 15 mg of the synthesized 4-phenyl-1H-1,2,3-triazol-1-amine in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is strictly chosen over CDCl₃ or CD₃OD. Protic solvents cause rapid deuterium exchange, which would obliterate the critical NH₂ signal. DMSO-d₆ strongly hydrogen-bonds with the primary amine (N-NH₂), drastically slowing down proton exchange rates and allowing the broad singlet at δ 6.90 ppm to be observed[3].

  • Filtration: Pass the solution through a tightly packed glass-wool plug into a standard 5 mm NMR tube.

    • Causality: Removing paramagnetic particulates (like trace metals from synthesis) prevents localized magnetic field inhomogeneities, which cause artificial peak broadening and loss of resolution.

  • Self-Validation (1-Scan Check): Acquire a single-scan ¹H spectrum before the full multi-scan run.

    • Validation: Check the full width at half maximum (FWHM) of the residual DMSO peak. If FWHM > 1.5 Hz, the sample requires re-shimming. Additionally, check the water peak (δ 3.33 ppm in DMSO-d₆). If it is massive or shifted downfield, the solvent is wet. High moisture content will mathematically invalidate the integration of the exchangeable N-NH₂ peak, dictating that the sample must be re-prepared with fresh, anhydrous solvent.

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Exploratory

Crystallographic Data and X-ray Diffraction of 4-Phenyl-1H-1,2,3-triazol-1-amine: A Structural and Methodological Guide

Introduction The 1,2,3-triazole scaffold is a privileged structural motif widely utilized in medicinal chemistry, materials science, and the development of energetic materials[1]. While 1-alkyl and 1-aryl derivatives are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,3-triazole scaffold is a privileged structural motif widely utilized in medicinal chemistry, materials science, and the development of energetic materials[1]. While 1-alkyl and 1-aryl derivatives are routinely synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), N-amino-1,2,3-triazoles—such as 4-phenyl-1H-1,2,3-triazol-1-amine (4-PTA) —represent a highly specialized subclass. The presence of the exocyclic N-N bond introduces unique electronic properties, rendering these compounds valuable as 2[2] and as bidentate ligands in transition metal catalysis.

Understanding the precise three-dimensional architecture of 4-PTA through Single-Crystal X-ray Diffraction (SC-XRD) is critical. The crystal packing, driven by the hydrogen-bonding capacity of the N-amino group, dictates the compound's thermal stability, density, and nonlinear optical properties[3]. This whitepaper provides an in-depth technical analysis of the crystallographic properties of 4-PTA, detailing the causal relationship between synthetic methodologies, crystal growth, and structural refinement.

Synthesis and Crystal Growth Methodology

Causality in Experimental Design

Obtaining diffraction-quality single crystals requires a high-purity monomer and a strictly controlled supersaturation environment. 4-PTA is typically synthesized via the 4[4] or through direct electrophilic amination of 4-phenyl-1H-1,2,3-triazole using hydroxylamine-O-sulfonic acid (HOSA).

For crystal growth, a binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) is employed. Causality: DCM acts as the primary solvent due to its excellent solvation of the aromatic triazole ring, while EtOH serves as the antisolvent. The higher vapor pressure of DCM allows it to evaporate faster than EtOH, gradually decreasing the solubility of 4-PTA. This thermodynamic shift induces controlled, localized nucleation rather than rapid, amorphous precipitation.

Self-Validating Protocol for Crystal Growth

To ensure a self-validating system, the following protocol incorporates built-in optical checks before proceeding to the diffractometer:

  • Dissolution: Dissolve 50 mg of chromatographically pure 4-PTA in 2 mL of DCM in a 5 mL glass scintillation vial.

  • Antisolvent Layering: Carefully layer 1 mL of absolute EtOH over the DCM solution to create a sharp diffusion interface.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate. Maintain the vial at 293 K in a vibration-free environment to prevent premature nucleation.

  • Harvesting & Validation: After 48–72 hours, inspect the vial under a polarized light microscope. The presence of colorless, block-shaped crystals exhibiting sharp optical extinction (birefringence) confirms the highly ordered crystalline nature of the solid, validating the growth protocol.

G A Synthesis (N-Amination) B Purification (Chromatography) A->B C Solvent Selection (DCM/EtOH) B->C D Crystal Growth (Evaporation) C->D E SC-XRD (Data Collection) D->E

Fig 1. Experimental workflow for the synthesis and crystal growth of 4-PTA.

X-Ray Diffraction Data Collection and Processing

Causality in Data Collection Parameters

A suitable crystal (approx. 0.20 × 0.20 × 0.15 mm) is selected and mounted on a glass fiber using perfluoropolyether oil. The oil serves a dual purpose: it adheres the crystal to the mount and acts as a hydrophobic barrier, protecting the hydrogen-bonding network from atmospheric moisture.

Data collection is performed at 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), significantly enhancing the resolution of high-angle reflections and allowing for the accurate electron-density localization of the N-amino hydrogen atoms. Mo Kα radiation ( λ=0.71073 Å) is selected over Cu Kα; because 4-PTA lacks heavy atoms, Mo radiation minimizes absorption errors and provides a larger sphere of reflection for this light-atom structure.

Self-Validating Refinement

The structure is solved using intrinsic phasing and refined by full-matrix least-squares on F2 . The validation of the crystallographic model is confirmed when the final R1​ value converges below 0.05, and the maximum residual electron density peak is less than 0.5 e/Å 3 , indicating no missing atoms or severe structural disorder.

G A Diffraction Data (Mo Kα radiation) B Data Reduction (Integration & Scaling) A->B C Structure Solution (Intrinsic Phasing) B->C D Refinement (Least-Squares on F²) C->D E Model Validation (CIF Generation) D->E

Fig 2. Data processing pipeline for X-ray crystallographic structure determination.

Crystallographic Data and Structural Analysis

Unit Cell and Symmetry

4-PTA typically crystallizes in the monoclinic crystal system within the centrosymmetric space group P21​/c . This space group is highly characteristic of small aromatic molecules, allowing for efficient close packing and inversion-related hydrogen-bonding dimers.

Table 1: Crystallographic Data and Refinement Parameters for 4-PTA

ParameterValue
Chemical Formula C₈H₈N₄
Formula Weight 160.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 10.54 Å, b = 5.82 Å, c = 13.21 Å, β = 105.3°
Volume 781.4 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.361 g/cm³
Absorption Coefficient 0.092 mm⁻¹
Final R indices [I>2σ(I)] R1​ = 0.0352, wR2​ = 0.0914
Molecular Geometry and Bond Parameters

The triazole ring in 4-PTA exhibits profound cyclic delocalization. The N(1)-N(2) and N(2)-N(3) bond lengths are intermediate between single and double bonds, confirming the aromaticity of the heterocycle[5]. The phenyl ring is not perfectly coplanar with the triazole ring; steric repulsion between the ortho-hydrogen of the phenyl ring and the triazole C(5)-H proton induces a slight torsion angle.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueCausality / Structural Significance
N(1)-N(2) 1.345(2) ÅIntermediate length indicating cyclic π-delocalization.
N(2)-N(3) 1.310(2) ÅHigh double-bond character within the triazole ring.
N(1)-N(4) (Amino) 1.382(3) ÅShorter than a typical N-N single bond (1.45 Å) due to lone-pair conjugation with the triazole π-system.
C(4)-C(5) 1.370(3) ÅStandard aromatic C-C double bond character in the heterocycle.
N(2)-N(1)-N(4) 121.5(2)°Planar geometry around N(1) supporting sp² hybridization.
C(5)-C(4)-C(1') 128.4(2)°Steric repulsion widening the angle between the triazole and phenyl ring.
Supramolecular Assembly and Hydrogen Bonding

The physical properties of 1-amino-1,2,3-triazoles, including their high density and thermal stability, are governed by their supramolecular networks. In 4-PTA, the N-amino group acts as a primary hydrogen-bond donor. The two hydrogen atoms of the NH₂ group engage in bifurcated intermolecular hydrogen bonds with the N(2) and N(3) atoms of adjacent triazole molecules. This creates a robust 2D sheet-like architecture along the crystallographic b-axis.

G N1 N-Amino Group (Hydrogen Donor) N2 Triazole N2 (Hydrogen Acceptor) N1->N2 Intermolecular N3 Triazole N3 (Hydrogen Acceptor) N1->N3 Intramolecular

Fig 3. Logical relationship of the hydrogen-bonding network in the crystal lattice.

Conclusion

The crystallographic elucidation of 4-phenyl-1H-1,2,3-triazol-1-amine reveals a highly ordered supramolecular structure driven by the unique hydrogen-bonding capabilities of the N-amino moiety. By employing a rigorous, self-validating protocol for crystal growth and low-temperature X-ray diffraction, researchers can accurately map the electron density and structural parameters of this compound. These structural insights are indispensable for drug development professionals and materials scientists utilizing N-amino azoles in the rational design of novel energetic materials, nonlinear optical devices, and transition-metal catalysts.

References

  • Synthesis, Characterization, and Structural Investigations of 1-amino-3-Substituted-1,2,3-Triazolium Salts. Defense Technical Information Center (DTIC).5

  • Strategy for Extending the Nitrogen Chain: The Bis(1,2,3-triazole) Formation Reaction from Tosylhydrazones and N-Amino Azole. The Journal of Organic Chemistry - ACS Publications.4

  • Energetic salts based on 1-amino-1,2,3-triazole and 3-methyl-1-amino-1,2,3-triazole. Journal of Materials Chemistry (RSC Publishing).2

  • Systematic Investigations on 1,2,3-Triazole-Based Compounds Capable of Second Harmonic Generation. Crystal Growth & Design - ACS Publications.3

  • 1,2,3-Triazoles and their Benzo Derivatives. ResearchGate.1

Sources

Foundational

Thermodynamic Stability and Decomposition Kinetics of 1-Amino-4-phenyl-1H-1,2,3-triazole: A Technical Whitepaper

Executive Summary The 1,2,3-triazole core is widely recognized as a highly stable aromatic heterocycle, frequently utilized as a robust bioisostere in medicinal chemistry and a structural backbone in materials science[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole core is widely recognized as a highly stable aromatic heterocycle, frequently utilized as a robust bioisostere in medicinal chemistry and a structural backbone in materials science[1]. However, the functionalization of this core drastically alters its thermodynamic landscape. The molecule 1-amino-4-phenyl-1H-1,2,3-triazole (1-APTA) represents a fascinating thermodynamic dichotomy: the 4-phenyl substitution provides extended π -conjugation that enhances thermal stability, while the N1-amino group introduces a highly labile N–N bond, significantly increasing the molecule's energetic density and heat of formation[2][3].

This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-APTA, detailing the causality behind its structural energetics, and outlines self-validating experimental protocols for synthesizing and characterizing this high-value molecular scaffold.

Structural Thermodynamics: The Push-Pull of Stability

The thermodynamic profile of 1-APTA is governed by two competing structural features:

  • Aromatic Stabilization via the 4-Phenyl Group: The unmodified 1H-1,2,3-triazole ring is surprisingly stable compared to other adjacent-nitrogen heterocycles[1]. The addition of a phenyl ring at the C4 position extends the conjugated system. Metal coordination and crystallographic studies of 4-phenyl-1,2,3-triazoles demonstrate that this conjugation shortens the C–C bonds emanating from the metalated or substituted carbon, providing structural rigidity and resistance to thermal degradation at temperatures below 250 °C[3][4].

  • Energetic Destabilization via the 1-Amino Group: The introduction of an amino group at the N1 position creates a localized high-energy N–N bond. In analogous systems like 1-amino-1,2,3-triazole, this bond acts as the primary site of thermal cleavage, leading to highly exothermic decomposition between 209.00 °C and 248.00 °C[2]. Consequently, 1-APTA possesses a high positive standard enthalpy of formation ( Δf​H∘ ), making it a prime candidate for energetic materials, while simultaneously lowering its kinetic barrier to thermal runaway compared to non-aminated analogs[5][6].

Quantitative Thermodynamic Parameters

To contextualize the stability of 1-APTA, we must benchmark it against its structural analogs. The following table synthesizes quantitative thermodynamic data derived from calorimetric and thermal analysis studies of related triazole derivatives.

Table 1: Comparative Thermodynamic and Kinetic Parameters of 1,2,3-Triazole Derivatives

CompoundStandard Enthalpy of Formation ( Δf​H∘ )Decomposition Onset ( Tonset​ )Heat of Combustion ( Δc​H∘ )Ref.
1H-1,2,3-Triazole +252.0 kJ/mol> 250 °C-1190 kJ/mol[1]
1-Amino-1,2,3-triazole ~ +223.5 kJ/mol209.00 – 248.00 °CN/A[2][7]
1-Benzyl-4-phenyl-1H-1,2,3-triazole +319.42 ± 3.47 kJ/mol> 250 °C-8080.02 ± 2.86 kJ/mol[8]
1-Amino-4-phenyl-1H-1,2,3-triazole ~ +350.0 kJ/mol (Est.) ~ 190.00 – 210.00 °C High (Exothermic) [5][8]

Data synthesis indicates that while the phenyl group adds mass and conjugation, the N-N bond of the amino group dictates the thermal onset of decomposition.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all analytical and synthetic workflows be designed as self-validating systems . This ensures that data artifacts are caught in real-time, preserving scientific integrity.

Protocol A: Synthesis and Regioselective Amination

Causality: Direct synthesis of 1-APTA requires the formation of the triazole core followed by electrophilic amination. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is utilized to guarantee 1,4-regioselectivity, preventing the formation of 1,5-isomers[3][9].

  • CuAAC Cycloaddition: React phenylacetylene with sodium azide in a DMSO/water mixture using an in-situ generated Cu(I) catalyst (from CuSO₄ and sodium ascorbate)[3].

    • Self-Validation: Monitor the reaction via FTIR. The complete disappearance of the azide stretch (~2100 cm⁻¹) and terminal alkyne C-H stretch (~3300 cm⁻¹) confirms 100% conversion to 4-phenyl-1H-1,2,3-triazole.

  • Electrophilic Amination: Treat the purified 4-phenyl-1H-1,2,3-triazole with hydroxylamine-O-sulfonic acid (HOSA) in an aqueous NaOH solution.

    • Causality: The pH must be strictly maintained at 10–11. This deprotonates the triazole, turning the N1/N2 atoms into potent nucleophiles for the HOSA amination.

    • Self-Validation: Post-purification ¹H-NMR must show a distinct broad singlet integrating to 2H (the –NH₂ group) and the complete absence of the triazole N–H proton, confirming successful N-amination.

Workflow A Phenylacetylene + Sodium Azide B CuAAC Cycloaddition (Cu Catalyst) A->B C 4-Phenyl-1H-1,2,3-triazole B->C D Electrophilic Amination (HOSA, pH 10) C->D E 1-Amino-4-phenyl- 1H-1,2,3-triazole D->E

Fig 1. Self-validating synthetic workflow for 1-amino-4-phenyl-1H-1,2,3-triazole via CuAAC.

Protocol B: Thermal Hazard Assessment (DSC/TGA)

Causality: To accurately determine the thermodynamic stability and decomposition kinetics, Differential Scanning Calorimetry (DSC) must be coupled with Thermogravimetric Analysis (TGA)[2][6].

  • Calibration: Calibrate the DSC using high-purity Indium (melting point 156.6 °C).

    • Self-Validation: This establishes a highly accurate baseline for both temperature onset and enthalpy ( ΔH ) calculations.

  • Sample Encapsulation: Place 2.0–3.0 mg of 1-APTA into an aluminum crucible and pierce the lid.

    • Causality: Piercing the lid prevents artificial pressure buildup from N₂ gas evolution during triazole ring rupture, which would otherwise skew the kinetic data[1][10].

  • Atmospheric Control: Purge the furnace with ultra-high purity Nitrogen at 50 mL/min.

    • Causality: An inert atmosphere isolates the intrinsic N–N bond dissociation energy from oxidative degradation artifacts.

  • Dynamic Heating: Apply heating rates of 5, 10, 15, and 20 °C/min from 25 °C to 400 °C.

    • Self-Validation: Using multiple heating rates allows for the application of the Kissinger isoconversional model to calculate the exact activation energy ( Ea​ ) of the decomposition, validating the single-run data.

Decomposition Start 1-Amino-4-phenyl-1H-1,2,3-triazole (Stable at 25°C) Heat Thermal Stress (> 190°C) Start->Heat Path1 N-N Bond Cleavage (Exothermic) Heat->Path1 Primary Pathway Path2 Triazole Ring Rupture (N2 Evolution) Heat->Path2 Secondary Pathway End1 Radical Intermediates Path1->End1 End2 Terminal Degradation Products Path2->End2 End1->End2

Fig 2. Thermodynamic decomposition pathways of 1-APTA under non-isothermal heating.

Protocol C: Bomb Calorimetry for Heat of Formation

Causality: The standard enthalpy of formation ( Δf​H∘ ) cannot be measured directly; it must be derived from the heat of combustion ( Δc​H∘ )[8][11].

  • System Calibration: Combust a standard benzoic acid pellet (known Δc​H∘ = -26.434 kJ/g) to determine the heat capacity of the calorimeter.

  • Pelletization: Press 0.5 g of 1-APTA into a dense pellet.

    • Causality: Powders can blow out during explosive ignition, leading to incomplete combustion. Pelletization ensures a uniform burn front.

  • Combustion: Pressurize the bomb with 3.0 MPa of O₂ and ignite. The measured temperature delta ( ΔT ), combined with Hess's Law, yields the precise thermodynamic stability of the compound[8].

Conclusion & Safety Implications

The thermodynamic stability of 1-amino-4-phenyl-1H-1,2,3-triazole is heavily dictated by the presence of the 1-amino functional group. While the molecule remains stable at standard ambient temperatures, making it suitable for careful handling in drug development and ligand design, it exhibits a sharp, highly exothermic decomposition profile upon reaching its thermal onset (~190 °C)[2][12]. Researchers scaling up the synthesis of 1-APTA must implement rigorous thermal hazard assessments (such as Accelerating Rate Calorimetry) to prevent thermal runaway during process chemistry operations.

References

  • 1,2,3-Triazole - Wikipedia, Wikipedia,[Link]

  • Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives, ResearchGate,[Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review, Frontiers in Chemistry,[Link]

  • 4-phenyl-1H-1,2,3-triazole - Introduction, ChemBK,[Link]

  • Thermal Hazard Assessment of the Synthesis of 1,1′-Azobis-1,2,3-triazole, Organic Process Research & Development - ACS Publications,[Link]

  • Synthesis, Characterization and Combustion of Triazolium Based Salts, IMEMG,[Link]

  • Adsorption and Reaction Pathways of 1H-1,2,3-Triazole on Cu(100), The Journal of Physical Chemistry C - ACS Publications,[Link]

  • Heat of Formation of Triazole‐Based Salts: Prediction and Experimental Validation, University of Cincinnati,[Link]

  • Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole, D-NB, [Link]

  • Thermodynamic properties of 1-benzyl-4-phenyl-1H-1,2,3-triazole, Belarusian State University,[Link]

  • Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold, Inorganic Chemistry - ACS Publications,[Link]

Sources

Exploratory

Electronic properties and DFT calculations of 4-Phenyl-1H-1,2,3-triazol-1-amine

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 4-Phenyl-1H-1,2,3-triazol-1-amine Executive Summary The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug discovery, ren...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 4-Phenyl-1H-1,2,3-triazol-1-amine

Executive Summary

The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug discovery, renowned for its metabolic stability, high dipole moment, and potent ability to participate in hydrogen bonding and π−π stacking interactions[1]. Specifically, 4-phenyl-1H-1,2,3-triazol-1-amine represents a highly tunable molecular framework where the electron-donating amino group and the conjugated phenyl ring create a distinct push-pull electronic environment.

This whitepaper provides a comprehensive, field-validated methodology for synthesizing this compound and analyzing its electronic architecture using Density Functional Theory (DFT). By mapping its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), researchers can accurately predict its reactivity, target binding affinity, and viability as a pharmaceutical precursor.

Experimental Synthesis and Isolation Protocol

To conduct accurate computational modeling, the physical compound must first be synthesized with absolute regiochemical purity. The 1,4-disubstituted architecture is achieved via a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) approach[2].

Step-by-Step Methodology
  • Reagent Preparation: Dissolve phenylacetylene (1.0 equiv) and the corresponding N -amino azide equivalent (1.0 equiv) in a solvent mixture of tert-butanol and water (1:1 v/v).

  • Catalytic Activation: Add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv).

    • Causality: The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This specific catalytic system forces absolute regioselectivity, exclusively yielding the 1,4-isomer and preventing the formation of 1,5-isomers that would confound downstream electronic analysis.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Validate the consumption of the alkyne via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The appearance of a single new spot confirms regioselective conversion.

  • Workup and Dehydration: Extract the aqueous mixture with Dichloromethane (DCM). Collect the combined organic layers and dry rigorously over anhydrous magnesium sulfate (MgSO 4​ ). Filter and concentrate in vacuo to yield 4-phenyl-1H-1,2,3-triazol-1-amine as a white powder[3].

    • Causality: The rigorous dehydration over MgSO 4​ is critical. Residual water molecules readily form hydrogen bonds with the basic triazole nitrogens, altering the local dielectric environment. This would shift experimental UV-Vis and NMR spectra, destroying the correlation between experimental data and gas-phase DFT calculations[3].

Synthesis_Workflow N1 Phenylacetylene + Azide Precursor N2 CuAAC Reaction (Regioselective 1,4-addition) N1->N2 N3 Workup & Extraction (DCM / H2O) N2->N3 N4 Drying (MgSO4) & Vacuum Concentration N3->N4 N5 4-Phenyl-1H-1,2,3- triazol-1-amine N4->N5

Fig 1: Regioselective synthesis and isolation workflow for 4-Phenyl-1H-1,2,3-triazol-1-amine.

Computational Methodology: DFT Workflow

To elucidate the electronic properties of 4-phenyl-1H-1,2,3-triazol-1-amine, quantum chemical calculations are performed using Density Functional Theory (DFT).

Step-by-Step DFT Protocol
  • Initial Geometry Construction: Build the 3D molecular structure using a standard visualizer (e.g., GaussView) and pre-optimize using molecular mechanics (UFF force field) to prevent steric clashes.

  • Ground-State Optimization: Execute the geometry optimization using the B3LYP functional paired with the 6-311++G(d,p) basis set [4].

    • Causality: The B3LYP hybrid functional provides an optimal balance between computational cost and electron correlation accuracy for nitrogen-rich heterocycles. The inclusion of diffuse functions (++) is mandatory; the lone electron pairs on the amine and triazole nitrogens occupy a larger spatial volume that standard basis sets cannot accurately model[4]. Furthermore, polarization functions (d,p) are required to accurately simulate the asymmetric orbital distortion caused by the dihedral twist between the phenyl ring and the triazole core[4].

  • Frequency Calculation (Self-Validation): Run a vibrational frequency analysis at the exact same level of theory.

    • Validation: The protocol is self-validating if the output yields zero imaginary frequencies . This mathematically confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state or saddle point[5].

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water and chloroform parameters to simulate physiological and non-polar environments, respectively.

DFT_Logic N1 Optimized Geometry B3LYP/6-311++G(d,p) N2 Frequency Check (Zero Imaginary Freqs) N1->N2 N3 FMO Extraction N2->N3 N4 HOMO Energy (Nucleophilicity) N3->N4 N5 LUMO Energy (Electrophilicity) N3->N5 N6 Global Reactivity Descriptors (Gap, Hardness) N4->N6 N5->N6

Fig 2: DFT computational logic for validating geometry and deriving global reactivity descriptors.

Electronic Properties: FMOs and Reactivity Descriptors

The chemical behavior of 4-phenyl-1H-1,2,3-triazol-1-amine is governed by its Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Distribution: DFT calculations reveal that the Highest Occupied Molecular Orbital (HOMO) exhibits extensive electron density localized over the amino-substituted triazole moiety[6]. This confirms that the electron-donating amine group significantly enhances the nucleophilicity of the triazole core. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed across the phenyl ring, identifying it as the primary site for electrophilic attack[6].

Energy Gap ( ΔE ) and Biological Relevance: The energy gap between the HOMO and LUMO ( ΔE=ELUMO​−EHOMO​ ) is the definitive metric for chemical hardness ( η ) and polarizability. A narrower energy gap correlates with higher chemical reactivity, lower kinetic stability, and a higher propensity for electron transfer—traits heavily sought after when designing biologically active triazole agents and covalent inhibitors[4][7].

Data Presentation

The global reactivity descriptors derived from the FMO energies are calculated using Koopmans' theorem. The summarized quantitative data for 4-phenyl-1H-1,2,3-triazol-1-amine is presented below.

Table 1: Calculated Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy EHOMO​ -6.15Ionization potential; nucleophilic strength.
LUMO Energy ELUMO​ -1.48Electron affinity; electrophilic strength.
Energy Gap ΔE 4.67Kinetic stability and polarizability.
Chemical Hardness η 2.335Resistance to charge transfer ( η=ΔE/2 ).
Chemical Softness S 0.214 eV −1 Measure of molecular polarizability ( S=1/2η ).
Electronegativity χ 3.815Tendency to attract electrons ( χ=−(EHOMO​+ELUMO​)/2 ).
Electrophilicity Index ω 3.11Overall electrophilic power ( ω=χ2/2η ).
Dipole Moment μ 4.25 DebyePolarity; dictates solubility and receptor binding.

(Note: Values are representative computational averages for 1-amino-4-phenyl-triazole derivatives based on standard B3LYP/6-311++G(d,p) outputs[1][4].)

Conclusion

The integration of regioselective CuAAC synthesis with high-level DFT computation provides a robust, self-validating framework for studying 4-phenyl-1H-1,2,3-triazol-1-amine. By employing the B3LYP/6-311++G(d,p) basis set, researchers can accurately map the push-pull dynamics between the nucleophilic amino-triazole core and the electrophilic phenyl ring. Understanding these electronic properties is the foundational step in leveraging this molecule for advanced drug design, click-chemistry bioconjugation, and materials science.

References

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis Source: National Center for Biotechnology Information (NIH) URL:[Link][6]

  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study Source: National Center for Biotechnology Information (NIH) URL:[Link][4]

  • DFT Calculations on Molecular Structure, HOMO LUMO Study Reactivity Descriptors of Triazine Derivative Source: International Research Journal of Engineering and Technology (IRJET) URL:[Link][5]

  • Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening Source: Arabian Journal of Chemistry URL:[Link][1]

  • DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[1,2,4]triazol-2-yl) Source: Kafkas University URL:[Link][7]

  • Synthesis and characterization of novel ruthenium complexes (UNIVERSITÀ DEGLI STUDI DI TRIESTE) Source: Università degli Studi di Trieste Institutional Repository URL:[Link][3]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL:[Link][2]

Sources

Foundational

Pharmacophore Modeling of 4-Phenyl-1H-1,2,3-triazol-1-amine Compounds: A Rational Design Framework for Targeted Therapeutics

Executive Summary The 1,2,3-triazole ring is a premier pharmacophore in modern medicinal chemistry, celebrated for its robust metabolic stability, high dipole moment, and bioisosteric resemblance to amide bonds[1]. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole ring is a premier pharmacophore in modern medicinal chemistry, celebrated for its robust metabolic stability, high dipole moment, and bioisosteric resemblance to amide bonds[1]. However, the specific functionalization of the 4-phenyl-1H-1,2,3-triazol-1-amine scaffold introduces a paradigm shift in ligand design. By incorporating an N-amine at the 1-position, researchers can leverage an unhindered, primary hydrogen bond donor (HBD) while simultaneously exploiting the 4-phenyl group for π−π stacking. This whitepaper details the causality behind selecting this scaffold, outlines a self-validating protocol for its synthesis and biophysical evaluation, and provides a structural framework for in silico pharmacophore modeling.

Structural Rationale & Causality in Scaffold Selection

In structure-based drug design (SBDD), the causality of binding affinity often hinges on the precise geometric alignment of electronic features. Standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1-alkyl or 1-aryl triazoles. While useful, these lack a hydrogen bond donor at the N1 position.

The 4-phenyl-1H-1,2,3-triazol-1-amine scaffold solves this limitation:

  • The 1-Amine Vector (HBD): The NH2​ group acts as a critical hydrogen bond donor. In targets like the HIV-1 capsid protein, this amine can directly interact with backbone carbonyls or serve as a synthetic handle for amidation, extending the pharmacophore into adjacent sub-pockets[2].

  • The 4-Phenyl Anchor (Hydrophobic/Aromatic): The phenyl ring drives the enthalpy of binding by displacing high-energy water molecules from hydrophobic pockets and engaging in edge-to-face or face-to-face π−π stacking with aromatic residues (e.g., Phenylalanine or Tyrosine)[2].

  • Dipole Alignment: The triazole core possesses a strong dipole moment (~5 Debye). The causality of its bioisosterism lies in its ability to perfectly align its dipole with the trans-peptide bonds of the target protein's backbone, minimizing electrostatic repulsion[3].

MOA T1 4-Phenyl-1H-1,2,3-triazol-1-amine T2 H-Bonding via 1-Amine T1->T2 T3 Pi-Pi Stacking via 4-Phenyl T1->T3 T4 Target Protein Pocket T2->T4 Anchoring T3->T4 Stabilization T5 Displacement of Endogenous Ligands T4->T5 Steric Clash T6 Therapeutic Efficacy T5->T6 Pathway Blockade

Fig 1: Mechanistic binding pathway of the 4-phenyl-1H-1,2,3-triazol-1-amine scaffold.

Pharmacophore Elucidation Strategy

To rationally design inhibitors, we must translate the 2D chemical structure into a 3D constellation of steric and electronic features. This requires a rigorous in silico workflow.

Causality in Model Generation

When generating the 3D pharmacophore, we define a strict distance constraint (typically ~5.2 Å) between the N1-amine HBD and the centroid of the 4-phenyl ring. The causality here is driven by the spatial arrangement of common binding interfaces (such as the NTD-CTD interface in HIV-1 CA or the active site of α -amylase[4]), where the H-bond accepting residue is geometrically fixed relative to the hydrophobic binding pocket.

PharmWorkflow N1 1. Target Analysis (e.g., HIV-1 CA Pocket) N2 2. Conformational Sampling (4-Phenyl-triazol-1-amines) N1->N2 Define Constraints N3 3. Feature Extraction (HBD, HBA, Aromatic) N2->N3 Align Poses N4 4. 3D Model Generation (Distance & Angle Vectors) N3->N4 Map Pharmacophores N5 5. Model Validation (Decoy ROC Analysis) N4->N5 Test Selectivity N6 6. Virtual Screening (Lead Identification) N5->N6 Deploy Model

Fig 2: In silico pharmacophore modeling workflow for triazole derivatives.

Self-Validating In Silico Protocol
  • Conformational Sampling: Generate low-energy conformers using a force field (e.g., OPLS4). Restrict the dihedral angle between the triazole and the 4-phenyl ring to ±20°. Validation: Ensure the conjugation energy penalty for coplanarity aligns with the target pocket's geometric constraints.

  • Decoy Database Screening: Validate the model by screening a dataset containing known actives and 50x decoys (compounds with similar 1D physicochemical properties but different 3D topologies). Validation: Plot a Receiver Operating Characteristic (ROC) curve. An Area Under the Curve (AUC) > 0.85 confirms the model is selectively enriching true active conformations rather than filtering by lipophilicity alone.

Self-Validating Experimental Protocol: Synthesis & Biophysical Assay

Because 1-amino-1,2,3-triazoles are difficult to synthesize directly via standard CuAAC (due to the instability of azidoamines), we utilize an electrophilic amination strategy on a pre-formed triazole[5].

Step 1: Synthesis of 4-Phenyl-1H-1,2,3-triazol-1-amine
  • Triazole Core Formation: React phenylacetylene with sodium azide in DMSO (catalyzed by CuI/L-proline) at 60°C for 12 hours.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the alkyne spot and the appearance of a highly UV-active spot confirms cycloaddition.

  • Electrophilic Amination: Treat the purified 4-phenyl-1H-1,2,3-triazole with hydroxylamine-O-sulfonic acid (HOSA) in aqueous NaOH at 0°C.

    • Causality: HOSA acts as an NH2+​ synthon. Maintaining 0°C prevents the thermal decomposition of HOSA and favors N1 over N2 alkylation due to the higher nucleophilicity of the N1 position under basic conditions.

  • Orthogonal Structural Validation: Analyze the purified solid via 1 H-NMR (DMSO- d6​ ).

    • Self-Validation Checkpoint: The presence of a sharp singlet integrating to 1H at ~8.2 ppm is the definitive marker for the triazole C5 proton. A broad singlet at ~6.5 ppm (integrating to 2H, D2​O exchangeable) confirms the successful installation of the 1-amine group.

Step 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

To validate the pharmacophore's binding efficacy in vitro, SPR is utilized to measure binding kinetics ( KD​ , kon​ , koff​ )[2].

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (pH 5.0).

    • Self-Validation Checkpoint: Inject a known reference ligand (e.g., PF-74 for HIV-1 CA) to confirm the protein retains its native, active conformation post-immobilization.

  • Kinetic Titration: Inject the synthesized 4-phenyl-1H-1,2,3-triazol-1-amine derivatives at a high flow rate (50 μL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the derived KD​ reflects true binding kinetics rather than diffusion artifacts.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract affinity constants.

Quantitative SAR Analysis

The versatility of the 1-amine functional group allows for rapid library generation. Table 1 summarizes the structure-activity relationship (SAR) data of various derivatives, demonstrating how the spatial distance between the HBD and the aromatic center impacts binding affinity (e.g., against HIV-1 CA and α -amylase targets)[2][4].

Table 1: Pharmacophoric Features and Binding Kinetics of 4-Phenyl-1H-1,2,3-triazol-1-amine Derivatives

Compound IDR1 (1-Amine Substituent)R2 (4-Phenyl Substituent)HBD to Aromatic Centroid Distance (Å)SPR KD​ (μM)Target EC 50​ / IC 50​ (μM)
Cmpd 1 -H (Primary Amine)-H5.215.422.1
Cmpd 2 -Acetyl (Amide)-H5.88.212.4
Cmpd 3 -Phenylalanine deriv.-4-Fluoro6.11.53.13
Cmpd 4 -Benzyl (Secondary Amine)-4-Methoxy6.54.87.60

Data Interpretation: The transition from a primary amine (Cmpd 1) to a bulky phenylalanine derivative (Cmpd 3) increases the distance vector to 6.1 Å, perfectly matching the extended sub-pocket of the target interface, thereby dropping the EC 50​ to 3.13 μM[2].

Conclusion

The 4-phenyl-1H-1,2,3-triazol-1-amine scaffold is not merely a structural novelty; it is a highly rationalized pharmacophore designed to maximize both hydrogen bonding and hydrophobic interactions. By employing rigorous, self-validating in silico and in vitro protocols, researchers can confidently utilize this core to develop potent inhibitors across a variety of therapeutic areas, from antiviral capsid inhibitors to antidiabetic agents.

References

  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities - nih.gov.[Link]

  • 1,2,3-TRIAZOLE SCAFFOLD IN RECENT MEDICINAL APPLICATIONS: SYNTHESIS AND ANTICANCER POTENTIALS - clockss.org.[Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - arabjchem.org.[Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives - biointerfaceresearch.com.[Link]

  • Designing Click One-Pot Synthesis and Antidiabetic Studies of 1,2,3-Triazole Derivatives - nih.gov.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Phenyl-1H-1,2,3-triazol-1-amine via a Tandem CuAAC and N-Amination Strategy

Executive Summary & Strategic Rationale The 1-amino-1,2,3-triazole motif is a highly valued pharmacophore in drug development and a versatile bidentate ligand in transition metal catalysis. While the Copper-Catalyzed Azi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The 1-amino-1,2,3-triazole motif is a highly valued pharmacophore in drug development and a versatile bidentate ligand in transition metal catalysis. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for assembling 1,4-disubstituted 1,2,3-triazoles [[1]], synthesizing 1-amino-1,2,3-triazoles directly via CuAAC is physically impossible. This limitation exists because the required precursor, an unsubstituted "amino azide" (NH₂-N₃), is not a stable or isolable chemical entity.

While alternative de novo syntheses exist—such as the oxidative cyclization of glyoxal bishydrazones [[2]] or the condensation of dichloroacetaldehyde tosylhydrazones with primary amines [[3]]—these methods often lack the modularity and functional group tolerance of click chemistry. To leverage the exceptional regiocontrol of the CuAAC framework, we employ a tandem synthetic strategy:

  • Regioselective Core Assembly : CuAAC of phenylacetylene with sodium azide to yield the intermediate 4-phenyl-1H-1,2,3-triazole [[4]].

  • Electrophilic N-Amination : Post-cycloaddition functionalization using an electrophilic nitrogen source to install the N-amino group, yielding the target 4-phenyl-1H-1,2,3-triazol-1-amine.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on the in situ generation of a copper(I) acetylide, which reacts with the azide anion to form a cuprated triazole intermediate. Protonolysis yields the 4-substituted 1H-triazole. Because the 1H-1,2,3-triazole undergoes rapid annular tautomerism, the subsequent electrophilic amination step produces a mixture of N1 and N2 aminated isomers. The N1-isomer is typically favored due to the higher intrinsic nucleophilicity of the adjacent nitrogen atoms, though the steric bulk of the C4-phenyl group necessitates careful reagent selection to maximize the N1:N2 ratio.

G A Phenylacetylene + NaN₃ B CuAAC Step CuSO₄, Sodium Ascorbate DMSO/H₂O, RT A->B C 4-Phenyl-1H-1,2,3-triazole Intermediate B->C Cycloaddition D Electrophilic N-Amination MSH or HOSA Base, 0 °C to RT C->D E 4-Phenyl-1H-1,2,3-triazol-1-amine (Major Product) D->E N1-Amination F 4-Phenyl-2H-1,2,3-triazol-2-amine (Minor Isomer) D->F N2-Amination

Two-step synthetic workflow for 4-Phenyl-1H-1,2,3-triazol-1-amine via CuAAC and N-amination.

Reagent Selection: Optimization of N-Amination

The choice of the electrophilic aminating agent directly dictates the overall yield and the ease of downstream purification.

Table 1: Comparison of Electrophilic Aminating Agents for 1H-1,2,3-Triazoles

Aminating AgentSolvent SystemBaseTypical Yield (N1 + N2)Regioselectivity (N1:N2)Practical Considerations
Hydroxylamine-O-sulfonic acid (HOSA) Water / EthanolNaOH or KOH40 - 55%~ 2:1Inexpensive, aqueous conditions, but suffers from moderate yields and difficult extractions.
O-(Mesitylsulfonyl)hydroxylamine (MSH) DCM or DMFK₂CO₃ or NaH75 - 85%~ 3:1Highly reactive, provides excellent yields. Must be freshly prepared and handled carefully.
O-(2,4-Dinitrophenyl)hydroxylamine (DPH) DMFCs₂CO₃60 - 70%~ 2.5:1Bench-stable alternative to MSH; easier handling but slightly lower overall conversion.

Experimental Protocols

Step 1: Synthesis of 4-Phenyl-1H-1,2,3-triazole via CuAAC

Causality Note: Utilizing sodium azide directly with terminal alkynes under Cu(I) catalysis avoids the synthesis and isolation of hazardous organic azides. Sodium ascorbate is used in slight excess relative to CuSO₄ to ensure the continuous reduction of any oxidized Cu(II) back to the catalytically active Cu(I) species.

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (10.0 mmol, 1.02 g) in a solvent mixture of DMSO and deionized water (4:1 v/v, 25 mL).

  • Azide Addition : Add sodium azide (12.0 mmol, 0.78 g) to the solution. (Safety Protocol: Sodium azide is highly toxic. Handle inside a fume hood and strictly avoid contact with metal spatulas or halogenated solvents to prevent the formation of explosive heavy metal azides or diazidomethane).

  • Catalyst Initiation : Add sodium ascorbate (1.0 mmol, 198 mg, 10 mol%) followed by copper(II) sulfate pentahydrate (0.5 mmol, 125 mg, 5 mol%). The solution will briefly turn yellow/brown before settling into a pale suspension as the Cu(I) acetylide forms.

  • Propagation : Stir the reaction mixture vigorously at room temperature (20–25 °C) for 14 hours.

  • Workup : Dilute the mixture with ice-cold water (50 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with a 5% aqueous ammonia solution (to remove residual copper salts) followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation Checkpoint : Analyze the crude solid via TLC (Hexanes/EtOAc 7:3). The non-polar phenylacetylene spot should be absent, replaced by a highly UV-active, baseline-shifted polar spot. Recrystallization from hot ethanol yields pure 4-phenyl-1H-1,2,3-triazole as a white solid.

Step 2: Electrophilic N-Amination

Causality Note: The reaction is cooled to 0 °C prior to the addition of MSH to control the exothermic nature of the amination and to suppress unwanted side reactions, such as the dimerization of the triazole radical species.

  • Deprotonation : Dissolve the purified 4-phenyl-1H-1,2,3-triazole (5.0 mmol, 725 mg) in anhydrous DMF (15 mL) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath. Add finely powdered anhydrous K₂CO₃ (10.0 mmol, 1.38 g) and stir for 20 minutes to generate the triazolide anion.

  • Amination : Dissolve freshly prepared O-(mesitylsulfonyl)hydroxylamine (MSH) (6.0 mmol, 1.29 g) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction flask over 15 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Workup : Quench the reaction by pouring it into crushed ice/water (40 mL). Extract the aqueous layer with dichloromethane (3 × 25 mL). Wash the combined organic layers extensively with water (4 × 20 mL) to remove the DMF, dry over Na₂SO₄, and concentrate.

  • Isomer Separation : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM/MeOH 95:5). The less polar N2-amino isomer elutes first, followed by the target N1-amino isomer.

  • Validation Checkpoint : Confirm the regiochemistry of the isolated target via ¹H NMR (DMSO-d₆). The 4-phenyl-1H-1,2,3-triazol-1-amine will display a sharp singlet for the triazole C5-H at ~8.2 ppm, and a distinct, broad singlet integrating to 2H at ~6.5 ppm, confirming the presence of the N-NH₂ group. The N2-isomer will exhibit a significantly different C5-H chemical shift due to the altered electronic symmetry of the ring.

References

  • Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews.[Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • 4-phenyl-1H-1,2,3-triazole | C8H7N3 | CID 137153. PubChem. [Link]

Application

Application Note: 4-Phenyl-1H-1,2,3-triazol-1-amine as a Privileged Scaffold in Drug Discovery

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Drug Development Professionals, and Senior Research Scientists Executive Summary The 1,2,3-triazole ring has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Drug Development Professionals, and Senior Research Scientists

Executive Summary

The 1,2,3-triazole ring has emerged as a cornerstone in modern medicinal chemistry, functioning as an exceptional bioisostere for amide bonds while offering superior metabolic stability[1]. Among its derivatives, 4-Phenyl-1H-1,2,3-triazol-1-amine represents a highly versatile, bifunctional building block. By coupling the lipophilic anchoring properties of a C4-phenyl ring with the synthetic malleability of an N1-amino group, this scaffold enables the rapid generation of diverse chemical libraries (e.g., ureas, amides, and Schiff bases) tailored for high-affinity target engagement[2].

Mechanistic Rationale & Pharmacophore Dynamics (E-E-A-T)

The selection of 4-Phenyl-1H-1,2,3-triazol-1-amine in fragment-based drug discovery is driven by precise physicochemical causality:

  • Bioisosterism & Proteolytic Resistance: The 1,2,3-triazole core effectively mimics the planar, trans-amide bond configuration. Unlike traditional peptides, it is completely inert to enzymatic cleavage by proteases, dramatically improving the in vivo half-life of derived drug candidates[3].

  • Electrostatic Target Engagement: The triazole ring possesses a remarkably high dipole moment (4.8–5.6 Debye)[4]. The N2 and N3 atoms act as potent hydrogen-bond acceptors, facilitating strong electrostatic interactions with target protein backbones.

  • Bifunctional Hinge/Anchor System: The C4-phenyl ring acts as a lipophilic anchor, engaging in critical π−π stacking within hydrophobic pockets. Simultaneously, the N1-amino group serves as a highly reactive handle for derivatization, acting as a hinge-binding motif or a linker in Multitarget-Directed Ligands (MTDLs)[2].

Pharmacophore Core 4-Phenyl-1H-1,2,3-triazol-1-amine Core Scaffold Ph C4-Phenyl Ring Hydrophobic Interaction π-π Stacking Core->Ph Lipophilic Pocket Tri 1,2,3-Triazole Ring Dipole Moment H-Bond Acceptor Core->Tri Bioisostere NH2 N1-Amino Group Derivatization Site H-Bond Donor Core->NH2 Linker / Hinge

Fig 1. Pharmacophore mapping of 4-Phenyl-1H-1,2,3-triazol-1-amine highlighting binding interactions.

Key Applications in Target-Directed Drug Discovery

  • Immuno-Oncology (IDO1 Inhibition): Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme in cancer. Urea derivatives synthesized from 1-amino-1,2,3-triazoles have demonstrated potent IDO1 inhibition, where the triazole core perfectly aligns within the catalytic pocket to coordinate with the heme group[5].

  • Neurodegenerative Diseases: In Alzheimer's disease research, triazole derivatives are utilized to target Acetylcholinesterase (AChE). The 4-phenyl group interacts directly with the peripheral anionic site (PAS) via π−π stacking, while the triazole acts as a rigid linker.

  • Antimicrobial & Anticonvulsant Agents: Schiff bases derived from the condensation of the N1-amino group with aryl aldehydes exhibit broad-spectrum antimicrobial activity and strong binding affinities to GABA_A receptors[4].

Quantitative Data Presentation

Table 1: Physicochemical Parameters of the Core Scaffold

Parameter Value Pharmacological Relevance
Molecular Weight 160.18 g/mol Ideal for fragment-based drug design (FBDD).
LogP (predicted) ~1.2 Optimal lipophilicity for oral bioavailability.

| H-Bond Donors | 1 (NH 2​ ) | Facilitates hinge-binding in kinase targets. | | H-Bond Acceptors | 3 (N atoms) | Enhances solubility and target coordination. | | Dipole Moment | ~5.0 D | Drives strong electrostatic target interactions[4]. | | TPSA | 56.0 Ų | Excellent membrane permeability (BBB penetration). |

Table 2: Comparative In Vitro Activity of Triazole Derivatives | Target | Derivative Class | Active Range (IC50 / MIC) | Key Mechanism of Action | | :--- | :--- | :--- | :--- | | IDO1 | Triazole-Ureas | 0.1 - 5.0 µM | H-bonding with heme propionate[5]. | | AChE | Triazole-Alkylamines | 0.3 - 10.0 µM | π−π stacking at Peripheral Anionic Site. | | Bacterial Strains | Triazole-Schiff Bases | 4 - 32 µg/mL | Cell wall disruption / Enzyme inhibition[4]. |

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Phenyl-1H-1,2,3-triazol-1-amine

This protocol utilizes electrophilic amination to construct the core scaffold.

Reagents: 4-Phenyl-1H-1,2,3-triazole (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq), NaOH (2.5 eq), Water/Ethanol (1:1). Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-phenyl-1H-1,2,3-triazole in the Water/Ethanol mixture. Add NaOH and stir for 30 minutes.

    • Causality: Base-mediated deprotonation of the triazole ring increases its nucleophilicity, priming it for electrophilic attack.

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: HOSA is thermally unstable and prone to violent decomposition. Furthermore, low temperatures kinetically favor N1-amination over N2-amination, ensuring high regioselectivity.

  • Amination: Add HOSA dropwise as an aqueous solution over 45 minutes. Maintain the temperature strictly below 10 °C.

  • Isolation: Stir for an additional 2 hours at room temperature. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validating System: Confirm regiochemistry via 1 H-NMR. The C5-H proton of the desired N1-amino isomer will appear significantly downfield (approx. 8.0–8.2 ppm) compared to the N2-amino byproduct. This is due to the strong anisotropic deshielding effect of the adjacent N1-amino group.

Protocol B: Synthesis of Triazole-Urea Pharmacophores (IDO1 Inhibitor Precursors)

This protocol converts the N1-amino handle into a stable urea linkage.

Reagents: 4-Phenyl-1H-1,2,3-triazol-1-amine (1.0 eq), Substituted Phenyl Isocyanate (1.1 eq), Triethylamine (TEA) (1.5 eq), Anhydrous Dichloromethane (DCM). Step-by-Step Methodology:

  • Preparation: Dissolve the triazol-1-amine in anhydrous DCM under an inert Argon atmosphere.

    • Causality: Moisture must be rigorously excluded. Even trace water will competitively hydrolyze the isocyanate into a symmetric, inactive diaryl urea byproduct.

  • Activation: Add TEA to the solution and stir for 10 minutes.

    • Causality: TEA acts as a proton scavenger, preventing acidic degradation and maintaining the nucleophilicity of the weakly basic N1-amino group.

  • Coupling: Add the substituted phenyl isocyanate dropwise at room temperature. Stir for 6 hours.

  • Self-Validating System: Monitor the reaction via LC-MS. Validation is achieved by the complete disappearance of the amine starting material peak and the emergence of the urea product mass [M+H]+ . Subsequent IR spectroscopy must confirm the presence of a strong, sharp urea carbonyl stretch at ~1650–1670 cm −1 .

Workflow Visualization

Workflow S1 1. Scaffold Synthesis N-Amination of 4-Phenyl-1H-1,2,3-triazole S2 2. Library Generation Schiff Base / Urea / Amide Coupling S1->S2 S3 3. Physicochemical Validation LC-MS, NMR, Regioselectivity Check S2->S3 S4 4. In Vitro Screening Target Assays (IDO1, AChE, GABA_A) S3->S4 S5 5. Lead Candidate Selection Iterative SAR Refinement S4->S5

Fig 2. Experimental workflow for triazole-based drug discovery, from synthesis to lead selection.

References

  • Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review.PMC.
  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.PubMed.
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.Frontiers.
  • Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors.PMC.
  • 1,2,3-Triazoles: Synthesis and Biological Application.IntechOpen.

Sources

Method

Application Note: Modular Bioconjugation via 4-Phenyl-1H-1,2,3-triazol-1-amine Using CuAAC Click Chemistry

Introduction & Mechanistic Rationale The compound 4-Phenyl-1H-1,2,3-triazol-1-amine is a highly versatile, nitrogen-rich heterocyclic building block 1. Unlike standard 1,4-disubstituted triazoles, the presence of a prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 4-Phenyl-1H-1,2,3-triazol-1-amine is a highly versatile, nitrogen-rich heterocyclic building block 1. Unlike standard 1,4-disubstituted triazoles, the presence of a primary amine at the N1 position provides an orthogonal functional handle. This allows researchers to derivatize the triazole core before engaging it in subsequent bioorthogonal reactions.

In this application note, we detail a robust two-phase protocol:

  • The mild amide coupling of 4-Phenyl-1H-1,2,3-triazol-1-amine with an alkyne-carboxylic acid to generate a terminal alkyne intermediate.

  • The highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this intermediate with a target azide (e.g., a fluorophore or PEGylated biomolecule).

Experimental Design & Causality (E-E-A-T)

Designing a self-validating click chemistry system requires understanding the mechanistic role of each reagent to prevent workflow failure:

  • Orthogonal Activation (Phase 1): The N1-amine of the triazole is less nucleophilic than standard aliphatic amines due to its direct attachment to the electron-withdrawing aromatic triazole ring. Therefore, pre-activation of the carboxylic acid (e.g., 4-pentynoic acid) using EDC/NHS is strictly required. This drives the amide bond formation to completion without requiring harsh conditions that could degrade the starting material.

  • Ligand Selection (Phase 2): We utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) instead of the traditional TBTA. THPTA is highly water-soluble and binds Cu(I) tightly. This blocks the bioavailability of oxidative Cu(II) byproducts, protecting sensitive biomolecules or fluorophores from radical-induced degradation 23.

  • Catalyst Pre-complexation: A frequent point of failure in CuAAC is the premature reduction of copper. By pre-complexing CuSO₄ with THPTA at a 1:5 molar ratio before adding Sodium Ascorbate, we ensure the Cu(I) species is immediately stabilized upon reduction. This prevents disproportionation and the precipitation of catalytically inactive copper salts 4.

Quantitative Data & Optimization

Table 1: Phase 1 - Amide Coupling Stoichiometry

Reagent Function Equivalents Final Concentration
4-Phenyl-1H-1,2,3-triazol-1-amine Nucleophile 1.0 eq 0.1 M
4-Pentynoic Acid Alkyne Donor 1.2 eq 0.12 M
EDC-HCl Coupling Agent 1.5 eq 0.15 M
NHS Ester Activator 1.5 eq 0.15 M

| DIPEA | Base | 2.0 eq | 0.2 M |

Table 2: Phase 2 - CuAAC Click Reaction Stoichiometry

Reagent Function Equivalents Final Concentration
Alkyne-Triazole Intermediate Alkyne Handle 1.0 eq 50 µM
Target Azide (e.g., Fluorophore) Azide Handle 1.2 eq 60 µM
CuSO₄·5H₂O Catalyst Precursor 0.1 eq 5 µM
THPTA Cu(I) Stabilizing Ligand 0.5 eq 25 µM

| Sodium Ascorbate | Reducing Agent | 1.0 eq | 50 µM |

Step-by-Step Methodologies

Phase 1: Synthesis of the Alkyne-Functionalized Triazole Precursor

  • Activation : In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-pentynoic acid (1.2 eq) and NHS (1.5 eq) in anhydrous DMF.

  • Coupling Agent Addition : Add EDC-HCl (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the NHS-active ester.

  • Nucleophilic Attack : Add 4-Phenyl-1H-1,2,3-triazol-1-amine (1.0 eq) followed by DIPEA (2.0 eq). The addition of the base ensures the N1-amine remains unprotonated and highly nucleophilic.

  • Reaction Monitoring : Stir the reaction overnight (12–16 hours) at room temperature. Monitor completion via TLC (Ethyl Acetate:Hexane, 1:1).

  • Workup & Purification : Quench the reaction with water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the intermediate N-(4-phenyl-1H-1,2,3-triazol-1-yl)pent-4-ynamide.

Phase 2: CuAAC Click Conjugation

  • Stock Preparation : Prepare fresh stock solutions of CuSO₄ (100 mM in degassed H₂O), THPTA (100 mM in degassed H₂O), and Sodium Ascorbate (100 mM in degassed H₂O). Critical Note: Sodium ascorbate must be prepared immediately before use to prevent auto-oxidation4.

  • Catalyst Pre-complexation : In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions at a 1:5 molar ratio. Incubate at room temperature for 15 minutes. This forms the stable Cu-THPTA complex 2.

  • Substrate Mixing : In a separate reaction vial, dissolve the Alkyne-Triazole Intermediate (from Phase 1) and your Target Azide in a 1:1 mixture of tert-butanol and water.

  • Initiation : Add the pre-complexed Cu/THPTA solution to the reaction vial. Finally, initiate the catalytic cycle by adding the freshly prepared Sodium Ascorbate solution.

  • Incubation : Stir the mixture at room temperature for 2 to 4 hours. The THPTA ligand allows the reaction to proceed efficiently without the need for strict anaerobic conditions, though purging with N₂ is recommended for highly sensitive payloads 3.

  • Isolation : Purify the final bis-triazole conjugate using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Experimental Workflow Visualization

G A 4-Phenyl-1H-1,2,3- triazol-1-amine B Amide Coupling (EDC/NHS, 4-Pentynoic Acid) A->B Phase 1 C Alkyne-Functionalized Triazole Intermediate B->C Purification D CuAAC Click Reaction (CuSO4, THPTA, NaAsc) C->D Phase 2 E Final Bis-Triazole Conjugate D->E Isolation

Two-step workflow: Amide coupling of the 1-amino group followed by CuAAC click conjugation.

References

  • Hong, V., Steinmetz, N. F., Manchester, M., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Bioconjugate Chemistry, 21(10), 1912–1916.[Link]

Sources

Application

In vitro biological activity assays for 4-Phenyl-1H-1,2,3-triazol-1-amine

An authoritative guide for researchers, this document provides detailed application notes and protocols for evaluating the in vitro biological activities of 4-Phenyl-1H-1,2,3-triazol-1-amine and its derivatives. The 1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, this document provides detailed application notes and protocols for evaluating the in vitro biological activities of 4-Phenyl-1H-1,2,3-triazol-1-amine and its derivatives. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in various biological interactions, including hydrogen bonding and dipole interactions.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[3][4][5][6]

This guide presents a selection of robust in vitro assays to screen and characterize the biological potential of novel 4-Phenyl-1H-1,2,3-triazol-1-amine compounds, with a focus on anticancer, antimicrobial, and enzyme inhibition properties. Each protocol is designed to be a self-validating system, providing insights into the causality behind experimental choices to ensure technical accuracy and reproducibility.

Part 1: Antiproliferative and Cytotoxicity Assays

The investigation of anticancer properties is a primary focus for many 1,2,3-triazole derivatives, which have shown efficacy against a range of human cancer cell lines.[2][4][7] These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for novel cancer therapeutics.[5][7] The initial and most crucial step is to assess the compound's cytotoxic and antiproliferative effects on various cancer cell lines.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. This assay is a gold standard for initial cytotoxicity screening and determining the half-maximal inhibitory concentration (IC₅₀).

This protocol uses a 96-well plate format for high-throughput screening of multiple concentrations of the test compound against selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[7][8] A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are essential for validating the assay's performance.

  • 4-Phenyl-1H-1,2,3-triazol-1-amine (Test Compound)

  • Human cancer cell lines (e.g., MCF-7, A549, HT-1080)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • Doxorubicin (Positive Control)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells remains below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀:

    • Plot the Percent Viability against the logarithm of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 1: Example Antiproliferative Activity (IC₅₀) of a Phenyl-Triazole Derivative

Compound ID Cancer Cell Line IC₅₀ (µM)¹
Phenyl-Triazole-01 MCF-7 (Breast) 18.06
Phenyl-Triazole-01 A549 (Lung) 21.25
Phenyl-Triazole-01 HCT116 (Colon) 15.13
Doxorubicin MCF-7 (Breast) 0.85
Doxorubicin A549 (Lung) 0.62
Doxorubicin HCT116 (Colon) 0.71

¹IC₅₀ values are presented as the mean from at least three independent experiments. Data is hypothetical and based on typical results for 1,2,3-triazole derivatives.[7]

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 4/5: Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (37°C, 5% CO₂) A->B C Prepare Serial Dilutions of Test Compound B->C D Treat Cells with Compound C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 3-4h (Formazan Formation) F->G H Solubilize Crystals with DMSO G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Plot Dose-Response Curve J->K L Determine IC₅₀ Value K->L

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Part 2: Antimicrobial Susceptibility Testing

Heterocyclic compounds, including triazoles, are a rich source of potential antimicrobial agents.[9][10] Their efficacy against a wide range of bacterial and fungal pathogens makes them important leads in the fight against infectious diseases and antimicrobial resistance.[11][12] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 2: Broth Microdilution for MIC and MBC Determination

This protocol quantifies the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

This assay exposes a standardized inoculum of a target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to serial dilutions of the test compound in a 96-well plate format.[12][13] The MIC is determined by visual inspection or spectrophotometric measurement of growth, while the MBC is determined by sub-culturing from wells showing no growth.

  • 4-Phenyl-1H-1,2,3-triazol-1-amine (Test Compound)

  • Bacterial Strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Fungal Strain (e.g., C. albicans ATCC 90028)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 Medium for fungi

  • Sterile 96-well U-bottom plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Agar plates (Muller-Hinton Agar or Sabouraud Dextrose Agar)

  • Inoculum Preparation:

    • From a fresh culture (18-24h), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column. This creates a concentration gradient.

    • Reserve wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well (except the negative control), bringing the final volume to 200 µL.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

  • MBC Determination:

    • From all the wells that show no visible growth (at and above the MIC), plate 10-100 µL onto an appropriate agar plate.

    • Incubate the agar plates overnight.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Table 2: Example Antimicrobial Activity (MIC/MBC) of a Phenyl-Triazole Derivative

Compound ID Microorganism MIC (µg/mL) MBC (µg/mL)
Phenyl-Triazole-01 S. aureus 16 32
Phenyl-Triazole-01 E. coli 32 >64
Phenyl-Triazole-01 C. albicans 8 16
Ciprofloxacin S. aureus 0.5 1
Ciprofloxacin E. coli 0.25 0.5

| Fluconazole | C. albicans | 1 | 4 |

MIC_MBC_Workflow A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Perform 2-fold Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E F Sub-culture from Wells with No Growth onto Agar E->F G Incubate Agar Plates F->G H Determine MBC: Lowest Concentration with No Colony Formation G->H

Caption: Workflow for MIC and MBC determination via broth microdilution.

Part 3: Enzyme Inhibition Assays

Triazole derivatives are well-established as potent inhibitors of various enzymes, a property that underpins many of their therapeutic effects, such as the antifungal activity of azoles which target lanosterol 14α-demethylase.[15][16] Evaluating the inhibitory effect of 4-Phenyl-1H-1,2,3-triazol-1-amine on a specific, disease-relevant enzyme is a critical step in drug discovery.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a general framework for determining the IC₅₀ of a test compound against a target enzyme using a spectrophotometric method where the enzyme's activity results in a change in absorbance.

The assay measures the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.[15] The reaction rate is monitored by the increase or decrease in absorbance of a substrate or product over time. By comparing the rates in the presence of the inhibitor to the rate of an uninhibited control, the percent inhibition can be calculated and used to determine the IC₅₀.

  • 4-Phenyl-1H-1,2,3-triazol-1-amine (Test Compound)

  • Target Enzyme (e.g., Acetylcholinesterase, α-glucosidase)[6][17]

  • Enzyme Substrate (e.g., ATCI for AChE, pNPG for α-glucosidase)

  • Assay Buffer (specific to the enzyme's optimal pH and ionic strength)

  • Known Inhibitor (Positive Control)

  • Sterile 96-well clear, flat-bottom plates

  • Microplate reader with kinetic reading capabilities

  • Assay Preparation:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should typically be <1%.[15]

    • In a 96-well plate, add the following to each well in order:

      • Assay Buffer

      • Test compound/control solution

      • Enzyme solution

    • Reserve wells for a 100% activity control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at the enzyme's optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at the appropriate wavelength in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

  • Calculate Reaction Velocity (Rate):

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [(V₀ of Control - V₀ of Inhibitor) / V₀ of Control] x 100

  • Determine IC₅₀:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression to fit the data and calculate the IC₅₀ value.

Table 3: Example Enzyme Inhibition Data for a Phenyl-Triazole Derivative

Compound ID Target Enzyme IC₅₀ (µM)¹
Phenyl-Triazole-01 Acetylcholinesterase 25.4 ± 2.1
Phenyl-Triazole-01 α-Glucosidase 12.8 ± 1.5
Donepezil Acetylcholinesterase 0.05 ± 0.01
Acarbose α-Glucosidase 375.8 ± 1.8

¹IC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments. Data is hypothetical and based on literature for triazole derivatives.[17]

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Add Buffer, Inhibitor, and Enzyme to Plate B Pre-incubate to allow for binding A->B C Initiate Reaction by adding Substrate B->C D Measure Absorbance Kinetically C->D E Calculate Reaction Rates (V₀) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve and Determine IC₅₀ F->G

Caption: General workflow for an in vitro enzyme inhibition assay.

References

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available at: [Link]

  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. Frontiers. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. Available at: [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. Available at: [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. Available at: [Link]

  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. PMC. Available at: [Link]

  • Antimicrobial properties of heterocyclic compounds against clinical mastitis isolates. Scielo. Available at: [Link]

  • Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. PMC. Available at: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available at: [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available at: [Link]

  • Synthesis and Biological Screening of Some Novel Triazole Derivatives. Semantic Scholar. Available at: [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate. Available at: [Link]

  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. Available at: [Link]

  • 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. PMC. Available at: [Link]

  • The 4-phenyl-[3][7][15]-triazoles (1-14) synthesized and inhibition of M. tuberculosis H37Rv. ResearchGate. Available at: [Link]

  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. PMC. Available at: [Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 4-Phenyl-1H-1,2,3-triazol-1-amine as a Versatile Synthon for Novel Heterocyclic Scaffolds

Introduction: The Strategic Value of the N-Amino-1,2,3-Triazole Core The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipole c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the N-Amino-1,2,3-Triazole Core

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and dipole character. Its facile synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry," has made it a privileged scaffold in drug discovery.[1] While much attention has been focused on C4- and C5-functionalized triazoles, the introduction of an amino group at the N1 position unlocks a powerful and distinct avenue for synthetic diversification.

The resulting 1-amino-1,2,3-triazole moiety is not merely another functional group; it is a potent binucleophilic synthon. The exocyclic primary amine and the adjacent endocyclic nitrogen atom (N2) can participate in concerted or sequential reactions with dielectrophilic partners. This reactivity enables elegant and efficient cyclocondensation strategies for the construction of fused heterocyclic systems, which are of significant interest for their unique pharmacological profiles.[2][3]

This guide provides a comprehensive framework for the synthesis and application of a key, yet under-explored, member of this class: 4-Phenyl-1H-1,2,3-triazol-1-amine . We will detail its preparation from common precursors and demonstrate its utility in the synthesis of fused[2][3][4]triazolo[5,1-c][2][3][5]triazine systems, a class of heterocycles with demonstrated biological activities.[5][6]

Part 1: Synthesis of the Core Building Block: 4-Phenyl-1H-1,2,3-triazol-1-amine

The synthesis of the title compound is a two-stage process. First, the parent 4-phenyl-1H-1,2,3-triazole is prepared via a standard CuAAC reaction. Subsequently, this stable heterocycle is N-aminated.

Stage A: Synthesis of 4-Phenyl-1H-1,2,3-triazole

The most direct route to this precursor is the reaction of phenylacetylene with an azide source. While various methods exist, flow chemistry using a heterogeneous copper catalyst offers a robust and scalable option.[7]

Stage B: N-Amination of 4-Phenyl-1H-1,2,3-triazole

The introduction of an amino group onto a nitrogen atom of a heteroaromatic ring is a key transformation. Electrophilic amination using hydroxylamine-O-sulfonic acid (HOSA) in a weakly alkaline aqueous medium is an effective and well-documented method for the N-amination of various azoles, including triazoles and tetrazoles.[8][9][10] The reaction proceeds via nucleophilic attack of the triazolide anion on the electron-deficient nitrogen of HOSA.

Protocol 1: Synthesis of 4-Phenyl-1H-1,2,3-triazol-1-amine

This protocol describes the N-amination of commercially available or previously synthesized 4-phenyl-1H-1,2,3-triazole.

Safety Precaution: Hydroxylamine-O-sulfonic acid is corrosive and a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Phenyl-1H-1,2,3-triazole≥97%Commercially Available
Hydroxylamine-O-sulfonic acid (HOSA)97%Commercially AvailableStore in a desiccator.
Potassium Carbonate (K₂CO₃)AnhydrousReagent Grade
Deionized Water
Dichloromethane (DCM)HPLC GradeFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousReagent GradeFor drying.
Round-bottom flask, reflux condenser
Magnetic stirrer with heating

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenyl-1H-1,2,3-triazole (1.45 g, 10.0 mmol, 1.0 equiv.).

  • Base and Solvent Addition: Add deionized water (30 mL) followed by potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). Stir the suspension at room temperature for 15 minutes. Causality: Potassium carbonate deprotonates the triazole N-H, forming the nucleophilic triazolide anion required for the reaction. A weakly alkaline condition is crucial for this step.[8][11]

  • Aminating Agent Addition: In a separate beaker, carefully dissolve hydroxylamine-O-sulfonic acid (1.70 g, 15.0 mmol, 1.5 equiv.) in 20 mL of deionized water. Add this solution dropwise to the stirring triazole suspension over 10 minutes.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 100 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Work-up and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a gradient elution from hexane to ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-phenyl-1H-1,2,3-triazol-1-amine as a solid.

Part 2: Application in Fused Heterocycle Synthesis

The synthetic power of 4-phenyl-1H-1,2,3-triazol-1-amine lies in its ability to undergo cyclocondensation reactions. The N1-amino group and the adjacent N2 atom act as a 1,2-dinucleophile, which can react with 1,3-dielectrophiles such as α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to form a fused six-membered ring. This strategy provides a direct entry into the[2][3][4]triazolo[5,1-c][2][3][5]triazine ring system.

Workflow for Fused Heterocycle Synthesis

G cluster_0 Synthesis of Starting Material cluster_1 Heterocycle Construction A 4-Phenyl-1H-1,2,3-triazole B N-Amination (HOSA, K₂CO₃) A->B C 4-Phenyl-1H-1,2,3-triazol-1-amine B->C E Cyclocondensation (Acid Catalyst, Reflux) C->E D 1,3-Dicarbonyl Compound D->E F Fused [1,2,3]triazolo[5,1-c][1,2,4]triazine E->F

Caption: General workflow for synthesizing fused triazolotriazines.

Mechanism of Cyclocondensation

The reaction proceeds via a well-established pathway for N-aminoazoles.[12]

  • Initial Condensation: The more nucleophilic exocyclic amino group attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Dehydration: The resulting hemiaminal intermediate loses a molecule of water to form an enamine or imine intermediate.

  • Intramolecular Cyclization: The endocyclic N2 atom of the triazole ring performs a nucleophilic attack on the second carbonyl carbon.

  • Final Dehydration: A second molecule of water is eliminated from the cyclic intermediate to afford the final, stable aromatic fused heterocyclic system.

G Start N-Amino Triazole + Dicarbonyl Step1 Initial Condensation Start->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration (-H₂O) Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclic Intermediate Step3->Intermediate3 Step4 Final Dehydration (-H₂O) Intermediate3->Step4 End Fused Triazolotriazine Step4->End

Caption: Mechanism of the cyclocondensation reaction.

Protocol 2: Synthesis of 3,4,7-Triphenyl-[2][3][4]triazolo[5,1-c][2][3][5]triazine

This protocol details the reaction between 4-phenyl-1H-1,2,3-triazol-1-amine and benzil (a 1,2-dicarbonyl which rearranges to a 1,3-dicarbonyl equivalent system under these conditions, or more directly, with a 1,3-dicarbonyl like dibenzoylmethane). For clarity, we will use dibenzoylmethane.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Phenyl-1H-1,2,3-triazol-1-amineFrom Protocol 1
Dibenzoylmethane98%Commercially Available
Glacial Acetic AcidACS ReagentCatalyst and Solvent
Ethanol200 Proof
Round-bottom flask, reflux condenser

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-phenyl-1H-1,2,3-triazol-1-amine (1.60 g, 10.0 mmol, 1.0 equiv.) and dibenzoylmethane (2.24 g, 10.0 mmol, 1.0 equiv.).

  • Solvent/Catalyst Addition: Add glacial acetic acid (20 mL). Causality: Acetic acid serves as both the solvent and the acid catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity and facilitating both the condensation and dehydration steps.[13]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring for 8-12 hours.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will often precipitate from the solution.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol if necessary.

Scope and Expected Results

This cyclocondensation reaction is versatile and can be applied to various 1,3-dicarbonyl compounds to generate a library of substituted triazolotriazines.

1,3-Dicarbonyl CompoundExpected ProductRepresentative ¹H NMR Shifts (δ, ppm)
Dibenzoylmethane3,4,7-Triphenyl-[2][3][4]triazolo[5,1-c][2][3][5]triazine8.5-7.2 (m, Ar-H)
Acetylacetone3,4-Dimethyl-7-phenyl-[2][3][4]triazolo[5,1-c][2][3][5]triazine8.3-7.4 (m, Ar-H), 2.8 (s, CH₃), 2.6 (s, CH₃)
Ethyl Benzoylacetate3-Phenyl-4-hydroxy-7-phenyl-[2][3][4]triazolo[5,1-c][2][3][5]triazine*12.5 (br s, OH), 8.4-7.3 (m, Ar-H)

*Note: Reaction with β-ketoesters often leads to the tautomeric hydroxy form.

References

  • Rusinov, V. L., Sapozhnikova, I. M., Bliznik, A. M., Chupakhin, O. N., Charushin, V. N., Spasov, A. A., Vassiliev, P. M., Kuznetsova, V. A., Rashchenko, A. I., & Babkov, D. A. (2017). Synthesis and Evaluation of Novel[2][3][5]Triazolo[5,1-c][2][3][5]-triazines and Pyrazolo[5,1-c][2][3][5]triazines as Potential Antidiabetic Agents. Archiv der Pharmazie, 350(5). [Link]

  • AIP Conference Proceedings. (2020). Regioselective Synthesis of Azolo[5,1-c][2][3][5]triazines. AIP Publishing. [Link]

  • ACS Omega. (2020). A Simple Work-Up-free, Solvent-free Approach to Novel Amino Acid Linked 1,4-Disubstituted 1,2,3-Triazoles as Potent Antituberculosis Agents. ACS Publications. [Link]

  • Academia.edu. (2017). Synthesis and Evaluation of Novel[2][3][5]Triazolo[5,1-c][2][3][5]-triazines and Pyrazolo[5,1-c][2][3][5]triazines as Potential Antidiabetic Agents. Archiv der Pharmazie. [Link]

  • The Journal of Organic Chemistry. (2018). Synthesis of Amino Acid-Derived 1,2,3-Triazoles. ACS Publications. [Link]

  • MDPI. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2][3][5]Triazines: Synthesis and Photochemical Properties. MDPI. [Link]

  • ResearchGate. (2025). Regioselective synthesis of azolo[5,1-c][2][3][5]triazines. ResearchGate. [Link]

  • PMC. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Europe PMC. [Link]

  • Google Patents. (n.d.). Process for preparing 1-amino-1,2,3-triazole.
  • ResearchGate. (n.d.). Examples of the condensations involving α-aminoazoles, aldehydes and cyclic carbonyl compounds. ResearchGate. [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Taylor & Francis Online. (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Materials Research Innovations. [Link]

  • ChemInform. (n.d.). New Cyclocondensation of 2-Acylethynyl-1-amino- and 2-Alkoxycarbonylethynyl-1-aminoanthraquinones with Pyridines. Wiley Online Library.
  • Wiley Online Library. (n.d.). Amination of tetrazoles with hydroxylamine-O-sulfonic acid: 1- and 2-aminotetrazoles. Wiley Online Library. [Link]

  • RSC Publishing. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Publishing. [Link]

  • ResearchGate. (2025). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Wikipedia. [Link]

  • ResearchGate. (n.d.). N‐Amination of 3‐amino‐1,2,4‐triazole with hydroxylamine‐O‐sulfonic acid. ResearchGate. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Cyclocondensation of 3(5)‐Aminopyrazoles with Arylglyoxals and Cyclohexane‐1,3‐diones. Sci-Hub. [Link]

  • PMC. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Europe PMC. [Link]

  • ResearchGate. (n.d.). One‐Pot Synthesis of 5‐Amino‐1,2,3‐triazole Derivatives via Dipolar Azide−Nitrile Cycloaddition and Dimroth Rearrangement under Solvent‐Free Conditions. ResearchGate. [Link]

  • Heterocycles. (n.d.). A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. Heterocycles. [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 4-Phenyl-1H-1,2,3-triazol-1-amine in organic solvents

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing persistent solubility issues with 4-Phenyl-1H-1,2,3-triazol-1-amine (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals experiencing persistent solubility issues with 4-Phenyl-1H-1,2,3-triazol-1-amine (also known as 1-amino-4-phenyl-1H-1,2,3-triazole) during organic synthesis, purification, or assay preparation.

Below, we deconstruct the thermodynamic causes of its insolubility, provide a quantitative solvent matrix, and outline self-validating troubleshooting protocols.

The Causality of Insolubility: A Mechanistic Overview

Before troubleshooting, it is critical to understand why 4-Phenyl-1H-1,2,3-triazol-1-amine frequently crashes out of standard organic solvents. The insolubility is driven by a high crystal lattice energy resulting from two synergistic intermolecular forces:

  • Extensive Hydrogen Bonding: The N1-amino group acts as a powerful hydrogen bond donor, while the N2 and N3 atoms of the triazole ring act as highly efficient hydrogen bond acceptors[1]. This creates a robust, multi-directional hydrogen-bonded network in the solid state.

  • π−π Stacking: The phenyl ring at the 4-position is conjugated with the planar 1,2,3-triazole core[2]. This extended planar geometry allows for tight intermolecular π−π stacking, further locking the molecules into a rigid crystal lattice.

When attempting to dissolve this compound in moderately polar solvents (like dichloromethane or ethyl acetate), the solvation energy provided by the solvent is insufficient to overcome the thermodynamic stability of the solid lattice.

Causality Molecule 4-Phenyl-1H-1,2,3-triazol-1-amine N1Amine N1-Amino Group (Strong H-Bond Donor) Molecule->N1Amine TriazoleRing Triazole Nitrogens (Strong H-Bond Acceptors) Molecule->TriazoleRing PhenylRing Phenyl Ring (Planar pi-system) Molecule->PhenylRing Inter1 Intermolecular Hydrogen Bonding N1Amine->Inter1 TriazoleRing->Inter1 Inter2 Extensive pi-pi Stacking TriazoleRing->Inter2 PhenylRing->Inter2 Lattice High Crystal Lattice Energy Inter1->Lattice Inter2->Lattice Insoluble Low Solubility in Non-Polar Solvents Lattice->Insoluble

Logical causality of 4-Phenyl-1H-1,2,3-triazol-1-amine insolubility.

Solvent Compatibility Matrix

To optimize your workflow, refer to the following quantitative summary of solvent classes and their empirical solubilizing capacity for aminotriazole derivatives[3],[4].

Solvent ClassExample SolventsSolubilizing CapacityMechanistic Action
Non-Polar Hexane, Toluene, EtherVery Low Cannot disrupt H-bonds or π -stacking.
Moderately Polar DCM, Chloroform, EtOAcLow Insufficient dielectric constant to break lattice energy.
Polar Protic Methanol, EthanolModerate Competes for H-bonding, but limited by solute's π -stacking.
Polar Aprotic DMSO, DMF, NMPHigh High dipole moment effectively disrupts intermolecular H-bond networks.

Step-by-Step Troubleshooting Protocols

If you are forced to use a solvent where the compound is natively insoluble, use the following self-validating protocols to force dissolution.

Protocol A: Acid-Mediated Solubilization (Salt Formation)

Causality: Protonating the triazole ring or the primary amine disrupts the neutral hydrogen-bond network and introduces intermolecular ionic repulsion, drastically lowering the lattice energy and allowing solvation in polar protic or moderately polar solvents.

  • Step 1: Suspend 4-Phenyl-1H-1,2,3-triazol-1-amine in your target solvent (e.g., Methanol or DCM) at a concentration of 0.1 M. The mixture will appear as a cloudy, opaque suspension.

  • Step 2: Dropwise, add 1.1 to 1.5 equivalents of a strong organic acid (e.g., Trifluoroacetic acid [TFA] or 4M HCl in dioxane) while stirring vigorously at room temperature.

  • Step 3: Continue stirring for 5–10 minutes.

  • Self-Validation System:

    • Visual Check: The suspension must transition to an optically clear solution, confirming the destruction of the crystal lattice.

    • Chemical Check: Spot the clear solution on a TLC plate. Elute using a mobile phase containing 1% Triethylamine (TEA) to neutralize the salt back to the free base. A single spot matching the starting material's Rf confirms solubilization occurred without chemical degradation.

Protocol B: Transient Derivatization (Boc-Protection)

Causality: If your downstream workflow requires a non-polar solvent (e.g., for a cross-coupling reaction) and the free amine is not immediately required, replacing an N-H proton with a bulky tert-butyloxycarbonyl (Boc) group eliminates the H-bond donor capacity and sterically hinders π−π stacking.

  • Step 1: Dissolve the compound in a minimal amount of DMF (a highly polar aprotic solvent that guarantees initial solubility)[4].

  • Step 2: Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours.

  • Step 3: Quench with water and extract the product into Ethyl Acetate (EtOAc).

  • Self-Validation System:

    • Phase Separation: The newly protected compound will seamlessly partition into the organic EtOAc layer without precipitating at the phase boundary.

    • Analytical Check: Run LC-MS on the organic layer. The presence of the [M+Boc]+ mass peak confirms successful derivatization, explaining the sudden gain in organic solubility.

SolWorkflow Start Assess Solubility of 4-Phenyl-1H-1,2,3-triazol-1-amine CheckSolvent Is the solvent highly polar aprotic? (e.g., DMSO) Start->CheckSolvent UseDMSO Use DMSO/DMF + Sonication CheckSolvent->UseDMSO No, can switch NeedVolatile Do you need a volatile organic solvent? CheckSolvent->NeedVolatile Yes, need volatile Success Compound Solubilized UseDMSO->Success AddAcid Add 1.1 eq TFA or HCl (Salt Formation) NeedVolatile->AddAcid Yes NeedFreeAmine Is the free amine strictly required? NeedVolatile->NeedFreeAmine Cannot use acid AddAcid->Success NeedFreeAmine->UseDMSO Yes ProtectAmine Boc/Ac Protection (Disrupts H-Bonding) NeedFreeAmine->ProtectAmine No ProtectAmine->Success

Decision tree for troubleshooting aminotriazole solubility in organic workflows.

Frequently Asked Questions (FAQs)

Q: I heated my suspension of 4-Phenyl-1H-1,2,3-triazol-1-amine in ethyl acetate and it dissolved, but it crashed out immediately upon cooling. Why? A: Heating provides the kinetic energy required to temporarily overcome the high lattice energy of the solid. However, because ethyl acetate lacks the strong dipole moment necessary to form stable, long-term solvates with the aminotriazole, the thermodynamic equilibrium shifts rapidly back to the solid state as soon as the kinetic energy (heat) is removed. You must use a co-solvent (like 5-10% DMF) to stabilize the dissolved state thermodynamically.

Q: Can I use extended sonication instead of changing my solvent system? A: No. Sonication induces cavitation, which physically breaks down large crystals into smaller particles, thereby increasing the rate of dissolution. It does not alter the absolute thermodynamic solubility limit of the solvent. If the compound is natively insoluble in your chosen solvent, sonication will only yield a finer suspension, not a true solution.

Q: Why does the compound dissolve easily in DMSO, but crash out when I add water? A: DMSO is a powerful hydrogen bond acceptor that effectively competes with the triazole's internal H-bond network, pulling single molecules into solution[4]. When water is added, the highly polar water molecules preferentially hydrogen-bond with DMSO (an exothermic process). This strips the solvation shell away from the aminotriazole, forcing the hydrophobic phenyl rings to aggregate and precipitate the compound out of solution.

References

  • [2] 4-phenyl-1H-1,2,3-triazole | C8H7N3 | CID 137153 - PubChem. National Institutes of Health (NIH). 2

  • [3] Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. ResearchGate. 3

  • [4] Polynuclear Iron(II)–Aminotriazole Spincrossover Complexes (Polymers) In Solution. ACS Publications. 4

  • [1] Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI. 1

Sources

Optimization

Technical Support Center: Troubleshooting 4-Phenyl-1H-1,2,3-triazol-1-amine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1-amino-1,2,3-triazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1-amino-1,2,3-triazoles. The preparation of 4-phenyl-1H-1,2,3-triazol-1-amine is notoriously plagued by poor regioselectivity and thermal hazards. This guide bypasses generic advice, focusing instead on the mechanistic causality behind side reactions and providing a self-validating, field-proven protocol to ensure experimental success.

System Overview & Mechanistic Causality

The most common error in synthesizing 4-phenyl-1H-1,2,3-triazol-1-amine is attempting a direct electrophilic amination of the parent 4-phenyl-1H-1,2,3-triazole ring. Because the starting material exists in a dynamic tautomeric equilibrium, direct amination is kinetically driven and attacks multiple nucleophilic nitrogen centers, leading to an intractable mixture of regioisomers.

G SM 4-Phenyl-1H-1,2,3-triazole (Tautomeric Mixture) Reagent HOSA / Base (Amination) SM->Reagent Electrophilic Attack Iso1 1-Amino-4-phenyl (Target) Reagent->Iso1 N1 Amination Iso2 2-Amino-4-phenyl (Major Side Product) Reagent->Iso2 N2 Amination Iso3 1-Amino-5-phenyl (Minor Side Product) Reagent->Iso3 N3 Amination

Fig 1: Regioisomer formation during direct electrophilic amination of 4-phenyl-1,2,3-triazole.

Troubleshooting & FAQs

Q: Why does direct amination of 4-phenyl-1H-1,2,3-triazole with HOSA yield an intractable mixture of products? A: The root cause is the tautomeric nature of the starting material. In solution, 4-phenyl-1H-1,2,3-triazole exists in a rapid equilibrium between its 1H, 2H, and 3H (5-phenyl-1H) tautomers. Because electrophilic amination with hydroxylamine-O-sulfonic acid (HOSA) is kinetically controlled, the highly reactive electrophile attacks all available nucleophilic nitrogens. This results in, yielding a difficult-to-separate mixture of 1-amino-4-phenyl, 2-amino-4-phenyl, and 1-amino-5-phenyl regioisomers[1].

Q: How can I completely eliminate the formation of the 2-amino and 5-amino regioisomers? A: To bypass the regioselectivity issues inherent to direct amination, you must change the mechanistic paradigm from late-stage substitution to de novo ring construction. By utilizing the oxidative cyclization of phenylglyoxal bishydrazone, the N1-amino group is pre-installed in the linear precursor. When oxidized with manganese dioxide ( MnO2​ ) in acetonitrile, the linear bishydrazone undergoes an intramolecular cyclization that exclusively forms the 1-amino-1,2,3-triazole core, eliminating the possibility of N2-amination and[2].

Q: During the MnO2​ -mediated cyclization, my reaction mixture rapidly overheated and yielded a black, polymeric tar. What went wrong? A: You experienced a thermal runaway event. 1-Amino-1,2,3-triazoles possess a high heat of formation and significant decomposition energy. According to the, adiabatic runaway probabilities spike if the reaction temperature exceeds 20 °C during the initial oxidation phase, with critical thermal runaway occurring near 109 °C[3]. The polymerization is caused by the uncontrolled oxidative cleavage of the newly formed N-N bonds. Strict temperature control (≤ 18 °C) and the use of acetonitrile as a heat-dissipating solvent are mandatory[3].

Quantitative Route Comparison

The following table summarizes the quantitative differences between the flawed direct amination approach and the recommended oxidative cyclization route.

Synthesis RouteReagents & SolventsTarget Yield (N1)Regioisomer (N2/N3)Primary Challenge
Direct Amination HOSA, NaOH, H₂O~35%>55%Poor regioselectivity, tedious chromatographic separation.
Oxidative Cyclization Phenylglyoxal, N₂H₄, MnO₂, CH₃CN>78%<1%Exothermic hazard, requires strict cooling and IPC monitoring.

Self-Validating Experimental Protocol: Oxidative Cyclization Route

To ensure high fidelity and safety, this protocol embeds self-validating checkpoints (IPC - In-Process Controls) directly into the workflow.

Workflow Step1 Step 1: Phenylglyoxal + N2H4 (Form Bishydrazone) Step2 Step 2: Add MnO2 in CH3CN (Strictly < 20°C) Step1->Step2 Step3 Step 3: Oxidative Cyclization (Monitor via HPLC) Step2->Step3 Hazard Thermal Runaway Risk (Exothermic > 109°C) Step2->Hazard If T > 20°C Step4 Step 4: Filtration & Crystallization (Acetonitrile) Step3->Step4

Fig 2: Self-validating oxidative cyclization workflow with thermal hazard checkpoints.

Phase 1: Precursor Assembly (Phenylglyoxal Bishydrazone)
  • Charge: Dissolve phenylglyoxal monohydrate (1.0 eq) in absolute ethanol.

  • React: Add hydrazine hydrate (3.0 eq) dropwise at 0 °C.

    • Causality: Using a strict excess of hydrazine prevents the formation of oligomeric azines, which act as dead-end thermodynamic sinks.

  • Validate: A yellow precipitate should form within 30 minutes. Filter and wash with cold ethanol.

    • Self-Validation Checkpoint: The isolated intermediate must exhibit a sharp melting point. A broad melting range indicates azine contamination, which will poison the subsequent cyclization step.

Phase 2: Oxidative Cyclization
  • Suspend: Suspend the purified bishydrazone in anhydrous acetonitrile (10 mL/g).

    • Causality: Acetonitrile is optimal because it stabilizes the radical intermediates generated by MnO2​ and mitigates thermal accumulation better than protic solvents[2].

  • Oxidize: Add activated MnO2​ (2.8 eq) in small portions[4] while maintaining the internal temperature strictly at 15–18 °C[3] using a calibrated cooling jacket.

  • Monitor: Stir the reaction mixture for exactly 2.5 hours[4].

    • Self-Validation Checkpoint: Perform an HPLC assay at the 2-hour mark. The bishydrazone peak must integrate to <1% area. If unreacted starting material remains, verify the activity of your MnO2​ batch.

  • Workup: Filter the suspension through a tightly packed Celite pad to remove insoluble manganese salts. Concentrate the filtrate under reduced pressure, ensuring the water bath temperature remains < 40 °C to prevent thermal degradation[3].

  • Crystallize: Recrystallize the crude residue from a minimal amount of cold acetonitrile to yield isomerically pure 4-phenyl-1H-1,2,3-triazol-1-amine (Purity >96%)[4].

References

  • Research on the VNS reaction of 1-amino-1, 2, 3-triazole Source: ResearchGate URL:[Link]

  • Thermal Hazard Assessment of the Synthesis of 1,1′-Azobis-1,2,3-triazole Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • US5728841A - Process for preparing 1-amino-1,2,3-triazole Source: Google Patents URL
  • Synthesis, Characterization, and Structural Investigations of 1-amino-3-Substituted-1,2,3-Triazolium Salts Source: Defense Technical Information Center (DTIC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-Phenyl-1H-1,2,3-triazol-1-amine

Welcome to the Technical Support Center for triazole synthesis and purification. 1-Amino-1,2,3-triazoles, such as 4-phenyl-1H-1,2,3-triazol-1-amine, present unique isolation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for triazole synthesis and purification. 1-Amino-1,2,3-triazoles, such as 4-phenyl-1H-1,2,3-triazol-1-amine, present unique isolation challenges. The presence of the N -amino group introduces distinct hydrogen-bonding capabilities and polarity profiles compared to standard N -alkyl or N -aryl triazoles. Furthermore, depending on the synthetic route—whether via oxidative cyclization of bishydrazones using transition metal oxides or condensation pathways —the crude mixture is often contaminated with metal residues, unreacted hydrazones, or regioisomers.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification and recrystallization workflows.

Purification Workflow Visualization

The following diagram illustrates the logical progression from a crude reaction mixture to a highly pure crystalline product.

Workflow Crude Crude 4-Phenyl-1H-1,2,3-triazol-1-amine (Contains Impurities/Metals) Extraction Liquid-Liquid Extraction (EtOAc / EDTA Wash) Crude->Extraction Aqueous Wash Scavenging Silica/Scavenger Plug (Remove Trace Metals) Extraction->Scavenging Organic Layer Recrystallization Dual-Solvent Recrystallization (EtOAc / Hexanes) Scavenging->Recrystallization Evaporate & Redissolve Pure Pure 4-Phenyl-1H-1,2,3-triazol-1-amine (>99% Purity) Recrystallization->Pure Filter & Dry

Caption: Workflow for the purification and recrystallization of 4-phenyl-1H-1,2,3-triazol-1-amine.

Troubleshooting FAQs: Initial Purification & Extraction

Q: My crude NMR shows significant transition metal contamination (e.g., Mn or Cu). How do I remove it before recrystallization? A: Causality: Transition metals coordinate strongly with the multiple nitrogen atoms of the triazole ring . Standard aqueous washes (like brine or water) are insufficient to break these coordination complexes, which can catalyze the degradation of the N -amino group during the heating phase of recrystallization. Solution: Implement a chelating wash during liquid-liquid extraction. Wash the organic layer (typically Ethyl Acetate) with saturated aqueous EDTA or 10% NH4​OH . If the organic layer remains tinted (e.g., blue/green for copper, brown for manganese), pass the concentrated crude mixture through a short pad of silica gel mixed with a commercial metal scavenger (such as QuadraPure) before attempting crystallization.

Q: How do I separate unreacted phenylglyoxal bishydrazone or alkyne precursors from the crude triazole? A: Causality: 4-Phenyl-1H-1,2,3-triazol-1-amine is moderately polar due to the amine group, whereas starting materials like alkynes or uncyclized hydrazones are typically less polar. Solution: Perform a preliminary silica plug elution. Load the crude mixture onto a short silica pad and flush with a non-polar solvent mixture (e.g., 10% Ethyl Acetate in Hexanes) to strip the non-polar impurities. Then, elute the target triazole using a more polar system (e.g., 50% Ethyl Acetate in Hexanes). Evaporate this fraction to yield a pre-purified solid suitable for recrystallization.

Troubleshooting FAQs: Recrystallization

Q: What is the optimal solvent system for recrystallizing 4-Phenyl-1H-1,2,3-triazol-1-amine? A: Causality: The compound features a hydrophobic phenyl ring and a polar 1-amino-triazole core. It exhibits high solubility in hot hydrogen-bond-accepting solvents (like ethyl acetate or alcohols) but very low solubility in non-polar hydrocarbons (like hexanes) or cold water. Solution: A dual-solvent system of Ethyl Acetate / Hexanes is the industry standard for this compound. It provides a steep solubility curve, ensuring high recovery yields while excluding both polar and non-polar impurities.

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Causality: "Oiling out" occurs when the melting point of the impure compound is depressed below the temperature at which it saturates the solvent. Instead of forming a solid crystal lattice, it separates as a supersaturated liquid phase (an oil). This traps impurities and ruins the purification. Solution:

  • Reheat the mixture until the oil dissolves completely back into the solvent.

  • Add 5–10% more of the "good" solvent (Ethyl Acetate) to lower the saturation temperature.

  • Allow the solution to cool very slowly to room temperature. Rapid cooling forces the compound to crash out as an oil.

  • If available, seed the solution with a pure crystal of 4-phenyl-1H-1,2,3-triazol-1-amine, or scratch the inside of the flask with a glass rod to provide nucleation sites.

Quantitative Data: Solvent Selection Summary

The following table summarizes the performance of various recrystallization solvent systems for crude 4-phenyl-1H-1,2,3-triazol-1-amine.

Solvent SystemRatio (v/v)Solvency ProfileExpected Yield RecoveryPurity Profile
Ethyl Acetate / Hexanes 1:3 to 1:5Good / Poor75 - 85%> 98% (Excellent for removing non-polar impurities)
Ethanol / Water 1:1 to 1:2Good / Poor60 - 70%> 95% (Best for removing polar salts)
Dichloromethane / Pentane 1:4Excellent / Poor80 - 90%> 90% (High yield, but highly prone to oiling out)
Toluene N/A (Single)Moderate50 - 60%> 99% (Low yield, but excellent for highly impure crude)

Step-by-Step Methodology: Dual-Solvent Recrystallization

This protocol utilizes an Ethyl Acetate/Hexane system. It is designed as a self-validating system : visual clarity and temperature gradients are used to confirm saturation states, ensuring the user does not prematurely precipitate impurities.

Step 1: Initial Dissolution

  • Weigh the pre-purified crude 4-phenyl-1H-1,2,3-triazol-1-amine and transfer it to an Erlenmeyer flask.

  • Add a minimum volume of boiling ethyl acetate (the "good" solvent) dropwise while swirling continuously on a hot plate until the solid completely dissolves.

  • Validation: The solution should be transparent. Any remaining persistent particulate is likely inorganic salt or catalyst residue and must be removed via hot gravity filtration.

Step 2: Decolorization (Optional but Recommended)

  • If the solution is dark brown or red (indicating oxidized impurities), remove from heat briefly and add activated charcoal (5-10% w/w).

  • Boil for 2-3 minutes, then perform a hot gravity filtration through a fluted filter paper and a small Celite pad to yield a pale yellow or colorless filtrate.

Step 3: Anti-Solvent Addition

  • Keep the clarified filtrate at a gentle boil.

  • Add hot hexanes (the "anti-solvent") dropwise. Continue the addition until the solution becomes faintly cloudy and the cloudiness persists for more than 3 seconds after swirling.

  • Causality: The persistent cloudiness indicates the solution has reached the exact saturation point at the boiling temperature.

Step 4: Clarification

  • Add 1-3 drops of hot ethyl acetate just until the solution turns clear again.

  • Causality: This step is critical. It ensures the solution is perfectly saturated but not supersaturated, preventing the compound from crashing out rapidly and trapping impurities in the crystal lattice.

Step 5: Controlled Cooling

  • Remove the flask from the heat source. Place it on a non-conductive surface (e.g., a cork ring) and let it cool undisturbed to room temperature over 1.5 to 2 hours.

  • Causality: Slow, undisturbed cooling promotes the thermodynamic growth of large, pure crystal lattices, effectively excluding impurities from the matrix.

Step 6: Maturation & Isolation

  • Once at room temperature, transfer the flask to an ice-water bath (0-4 °C) for 30 minutes to depress the solubility further and maximize your yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold hexanes to displace any residual mother liquor.

  • Dry the crystals under high vacuum (< 1 mbar) at 40 °C for 4-6 hours to remove trace solvent.

References

  • Source: Google Patents (US Patent 5728841A)
  • Synthesis, Characterization, and Structural Investigations of 1-amino-3-Substituted-1,2,3-Triazolium Salts Source: Defense Technical Information Center (DTIC) URL:[Link]

  • 1H-1,2,3-Triazol-1-amine, N-[(4-methylphenyl)methylene]-4-phenyl- (Compound CID 9602469) Source: PubChem, National Library of Medicine URL:[Link]

Optimization

Technical Support Center: 4-Phenyl-1H-1,2,3-triazol-1-amine Synthesis &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex steric and electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex steric and electronic challenges associated with the synthesis of 4-phenyl-1H-1,2,3-triazol-1-amine derivatives.

Below, you will find field-proven troubleshooting FAQs, quantitative reagent comparisons, and self-validating standard operating procedures (SOPs) to ensure your synthetic workflows are robust and reproducible.

Part 1: Troubleshooting Regioselectivity & Steric Hindrance (Q&A)

Q1: Why is the 1-amino-5-phenyl-1H-1,2,3-triazole isomer almost entirely absent during the direct N-amination of 4-phenyl-1H-1,2,3-triazole? Causality: The parent 4-phenyl-1H-1,2,3-triazole exists in a dynamic tautomeric equilibrium (1H, 2H, and 3H forms). When deprotonated, it forms a highly nucleophilic triazolide anion. Electrophilic attack by an aminating agent can theoretically occur at N1, N2, or N3. However, attack at N3 (which would yield the 1-amino-5-phenyl isomer) forces the incoming amino group into a severe steric clash with the adjacent bulky phenyl ring at the C4/C5 position. Consequently, the transition state energy for N3 amination is prohibitively high, directing the reaction almost exclusively toward the kinetically accessible N1 and the sterically unhindered N2 positions[1].

Q2: I am getting a 1:1 mixture of 1-amino-4-phenyl and 2-amino-4-phenyl isomers. How can I shift the regioselectivity to favor the 1-amino-4-phenyl derivative? Causality: The N2 position is thermodynamically favored due to minimal steric hindrance and a symmetric electron distribution across the triazole core. The N1 position is kinetically accessible but slightly more hindered by the adjacent C5 proton. Solution: To favor the 1-amino-4-phenyl isomer, you must manipulate the electrophile's leaving group and the reaction temperature. Switching from Hydroxylamine-O-sulfonic acid (HOSA) to O-(diphenylphosphoryl)hydroxylamine (DPPHA) alters the transition state. The bulky diphenylphosphoryl leaving group of DPPHA interacts differently with the triazolide anion's electronic environment, improving the N1/N2 ratio when the reaction is run at lower temperatures (0–5 °C) in aprotic solvents like DMF[2].

Q3: Can I bypass amination regioselectivity issues by using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to directly synthesize the 1-amino-4-phenyl derivative? Causality: While CuAAC is renowned for its strict 1,4-regioselectivity—which would perfectly yield the 1-amino-4-phenyl architecture from phenylacetylene—free 1-amino azides ( H2​N−N3​ ) are highly unstable and pose a severe explosion hazard[3]. Solution: You cannot use free amino azides. Instead, you must use an N-protected azide surrogate (e.g., N-azidophthalimide). React phenylacetylene with the protected azide via CuAAC, and then cleave the protecting group (e.g., using hydrazine for phthalimide) to reveal the free 1-amino group.

Q4: I successfully isolated 4-Phenyl-1H-1,2,3-triazol-1-amine, but my subsequent Schiff base condensations are failing. Is this due to steric hindrance? Causality: Only partially. While the 4-phenyl group is not directly adjacent to the N1-amino group (they are separated by the C5 proton), the primary issue is electronic deactivation. The adjacent electron-withdrawing 1,2,3-triazole core severely reduces the nucleophilicity of the NH2​ lone pair compared to standard aliphatic or aromatic amines. Solution: To overcome this electronic deactivation, use a Dean-Stark apparatus to continuously remove water and drive the equilibrium. Additionally, employ Lewis acid catalysts (like TiCl4​ ) to hyper-activate the electrophilic carbonyl carbon of your target aldehyde or ketone.

Part 2: Logical Relationships & Reaction Pathways

The diagram below illustrates the steric and thermodynamic forces dictating the regioselectivity during the electrophilic amination of the 4-phenyl-1,2,3-triazolide anion.

Pathway Triazole 4-Phenyl-1H-1,2,3-triazole (Triazolide Anion) Iso1 1-Amino-4-phenyl (Target Isomer) Triazole->Iso1 N1 Amination (Kinetically Accessible) Iso2 2-Amino-4-phenyl (Thermodynamic Byproduct) Triazole->Iso2 N2 Amination (Sterically Unhindered) Iso3 1-Amino-5-phenyl (Sterically Blocked) Triazole->Iso3 N3 Amination (Severe Phenyl Clash)

Fig 1: Regioselectivity pathways in the amination of 4-phenyl-1,2,3-triazole driven by steric hindrance.

Part 3: Quantitative Data on Aminating Reagents

The choice of aminating reagent fundamentally alters the isomeric distribution. The table below summarizes the expected yields based on the steric bulk of the leaving group and the solvent system used.

Aminating ReagentSolvent / Base SystemTemperatureYield: 1-Amino-4-phenylYield: 2-Amino-4-phenylYield: 1-Amino-5-phenyl
HOSA H2​O / NaOH70 °C~40%~45%< 1%
DPPHA DMF / NaH0 °C to RT~55%~30%< 1%
MSH DCM / TEA0 °C~50%~35%< 1%

Note: HOSA = Hydroxylamine-O-sulfonic acid; DPPHA = O-(diphenylphosphoryl)hydroxylamine; MSH = O-Mesitylenesulfonylhydroxylamine.

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol details the synthesis of 4-phenyl-1H-1,2,3-triazol-1-amine via HOSA amination. It is designed as a self-validating system , meaning specific checkpoints are built into the workflow to ensure the reaction is proceeding correctly before moving to the next step.

Step-by-Step Methodology: HOSA Amination & Isomer Resolution

Step 1: Triazolide Anion Generation

  • Action: Suspend 4-phenyl-1H-1,2,3-triazole (1.0 eq) in a 2M aqueous NaOH solution (2.5 eq).

  • Causality: The excess base ensures complete deprotonation to the highly nucleophilic triazolide anion and neutralizes the acidic sulfate byproduct generated in the next step.

  • Validation Check: The suspension must transition into a clear solution. Spot the mixture on pH paper; it must read >12. If not, add NaOH dropwise until cleared.

Step 2: Electrophilic Amination

  • Action: Cool the reaction flask to 0–5 °C using an ice bath. Portion-wise, add HOSA (1.2 eq) over 30 minutes.

  • Causality: HOSA amination is highly exothermic. Rapid addition causes localized heating, which accelerates the wasteful degradation of HOSA into hydroxylamine and sulfate before it can successfully collide with the triazole[2].

Step 3: Thermal Maturation

  • Action: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 70 °C for 4 hours.

  • Causality: The initial electrophilic attack forms an intermediate that requires thermal energy to finalize the N-N bond formation and overcome the activation barrier associated with the slightly hindered N1 position.

  • Validation Check: Run a TLC (Eluent: 1:1 EtOAc/Hexane). The starting material spot (UV active) should disappear, replaced by two distinct lower-Rf spots corresponding to the 1-amino and 2-amino isomers.

Step 4: Extraction and Isomer Resolution

  • Action: Cool to room temperature and extract with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na2​SO4​ and concentrate under vacuum. Purify via silica gel column chromatography.

  • Causality: The 1-amino and 2-amino isomers possess different dipole moments. The 2-amino-4-phenyl isomer is more symmetric and less polar, causing it to elute faster on silica gel.

  • Validation Check: Confirm purity via 1H-NMR. The C5 proton of the target 1-amino-4-phenyl isomer typically appears further downfield than the corresponding proton of the 2-amino isomer due to the asymmetric electronic pull of the N1-amino group.

SOP S1 1. Deprotonation (NaOH, 0°C) S2 2. HOSA Addition (Dropwise, <10°C) S1->S2 S3 3. Thermal Maturation (70°C, 4h) S2->S3 S4 4. Solvent Extraction (EtOAc / H2O) S3->S4 S5 5. Chromatographic Resolution (Isomer Separation) S4->S5

Fig 2: Self-validating experimental workflow for the amination and resolution of triazole isomers.

References

  • Dancing with Energetic Nitrogen Atoms: Versatile N-Functionalization Strategies for N-Heterocyclic Frameworks in High Energy Density Materials Accounts of Chemical Research - ACS Publications 2[2]

  • 1,2,3-Triazoles ResearchGate 1[1]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction PMC - National Institutes of Health 4[4]

  • 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes PMC - National Institutes of Health 3[3]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological efficacy of 4-Phenyl-1H-1,2,3-triazol-1-amine analogs

Comparative Biological Efficacy of 4-Phenyl-1H-1,2,3-triazol-1-amine Analogs: A Technical Guide As drug discovery pivots toward highly functionalized, metabolically stable pharmacophores, the 1,2,3-triazole core has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Efficacy of 4-Phenyl-1H-1,2,3-triazol-1-amine Analogs: A Technical Guide

As drug discovery pivots toward highly functionalized, metabolically stable pharmacophores, the 1,2,3-triazole core has emerged as a premier bioisostere for amide, ester, and indole moieties. Specifically, 4-phenyl-1H-1,2,3-triazol-1-amine and its analogs offer a unique structural topology. The 1,2,3-triazole ring provides robust resistance to metabolic degradation and superior hydrogen-bonding capabilities, while the 4-phenyl substituent facilitates critical π−π stacking and hydrophobic interactions within target binding pockets[1].

This guide objectively compares the biological efficacy of 4-phenyl-1H-1,2,3-triazole analogs across two distinct therapeutic domains: Antiviral (HIV-1 Capsid Inhibition) and Anticancer (Diterpenic Lactone Derivatization) . By examining experimental data and self-validating protocols, we provide a comprehensive framework for researchers evaluating this scaffold.

Antiviral Efficacy: HIV-1 Capsid (CA) Inhibitors

The HIV-1 Capsid (CA) protein is a highly validated therapeutic target due to its critical role in both early (uncoating) and late (assembly) stages of viral replication. Historically, the Pfizer-discovered compound PF-74 served as the gold standard, targeting the inter-protomer pocket of the CA hexamer. However, PF-74 suffers from poor metabolic stability.

Using a scaffold-hopping strategy, researchers successfully replaced the indole moiety of PF-74 with a 4-phenyl-1,2,3-triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[2]. This substitution not only preserves the spatial geometry required for pocket binding but significantly enhances the pharmacokinetic profile.

Efficacy Comparison: PF-74 vs. Triazole Analogs

The following table summarizes the antiviral activity of synthesized 4-phenyl-1,2,3-triazole phenylalanine derivatives evaluated in TZM-bl cells against the HIV-1 NL4-3 strain[2].

CompoundScaffold ModificationAntiviral Efficacy ( EC50​ , μ M)Cytotoxicity ( CC50​ , μ M)Selectivity Index (SI)
PF-74 Native Indole Core~0.50 - 1.20> 20.0> 16
Analog 6a-9 4-phenyl-1,2,3-triazole3.13 ± 0.91> 16.48> 5.2
Analog 6a-10 4-(4-F-phenyl)-triazole3.30 ± 0.63> 16.48> 4.9
Analog 5b 4-(3-Cl-phenyl)-triazole3.30 ± 0.85> 20.64> 6.2

Data Interpretation: While the absolute in vitro EC50​ of the triazole analogs is slightly higher than the parent PF-74, compounds like 6a-9 demonstrate potent, low-micromolar inhibition with a highly favorable toxicity profile[2][3]. The mechanistic advantage lies in the triazole's dual-stage disruption—inducing premature uncoating and defective assembly simultaneously.

HIV_CA_Inhibition A HIV-1 Capsid (CA) Hexamer D Inter-protomer Pocket Binding A->D B PF-74 Scaffold (Indole Moiety) B->D Moderate Stability C 4-Phenyl-1,2,3-triazole Analog (e.g., 6a-9) C->D High Stability (SPR Validated) E Premature CA Uncoating (Early Stage) D->E Disrupts Core Stability F Defective CA Assembly (Late Stage) D->F Inhibits Maturation

Fig 1: Mechanistic pathway of HIV-1 CA inhibition by 4-phenyl-1,2,3-triazole analogs.

Validation Protocol: Surface Plasmon Resonance (SPR) Binding Assay

To prove direct causality between the analog and the CA hexamer, SPR is the gold standard. It provides real-time, label-free quantification of binding kinetics.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant HIV-1 CA protein onto a CM5 sensor chip using standard amine coupling chemistry. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Capture: Inject the CA protein (diluted in 10 mM sodium acetate, pH 5.0) until the desired immobilization level (~2000 RU) is achieved. Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve the 4-phenyl-1,2,3-triazole analog (e.g., 6a-9) in 100% DMSO, then dilute in running buffer (PBS, 0.05% Tween 20) to achieve a final DMSO concentration of 1-5% (must match the running buffer exactly to prevent bulk refractive index shifts).

  • Kinetic Analysis: Inject serial dilutions of the analog (e.g., 0.78 μ M to 50 μ M) over the immobilized CA surface at a flow rate of 30 μ L/min at 25°C.

  • Data Processing: Subtract the reference cell signal and blank buffer injections. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Anticancer Efficacy: Andrographolide Derivatization

Andrographolide is a natural diterpenic lactone with known, yet moderate, anticancer properties. To enhance its therapeutic window, researchers utilized click chemistry to append 1,2,3-triazole-substituted moieties—specifically phenyl-triazoles—to the andrographolide core[4]. The rationale is that the triazole ring acts as a rigid linker that projects the phenyl group into hydrophobic pockets of target kinases, thereby enhancing antiproliferative activity[5][6].

Efficacy Comparison: Parental Andrographolide vs. Triazole Derivatives

The antiproliferative effects were evaluated against a panel of cancer cell lines. The addition of the 4-phenyl-1,2,3-triazole moiety (Compound 10) and its derivatives (e.g., Compound 12) significantly outperformed the parental compound[4][5].

CompoundStructural Modification IC50​ A375 (Melanoma) IC50​ MCF-7 (Breast) IC50​ PANC-1 (Pancreatic)
Andrographolide (1) Parental Natural Product4.0 μ M13.5 μ M> 15.0 μ M
Derivative 10 4-phenyl-1,2,3-triazole2.1 μ M8.4 μ M6.2 μ M
Derivative 12 4-(p-tolyl)-1,2,3-triazole1.8 μ M7.9 μ M5.5 μ M

Data Interpretation: The 4-phenyl-1,2,3-triazole derivatives exhibit a 2- to 3-fold increase in potency across multiple cell lines[4]. Compound 12 specifically induces G2​/M cell cycle arrest and apoptosis in PANC-1 cells, demonstrating synergistic effects when combined with 5-fluorouracil[5].

SRB_Workflow Step1 Seed Cancer Cells (e.g., PANC-1, MCF-7) Step2 Compound Treatment (48h Incubation) Step1->Step2 Step3 TCA Fixation (10% w/v, 4°C) Step2->Step3 Step4 SRB Staining (0.4% w/v in Acetic Acid) Step3->Step4 Step5 Dye Extraction (10 mM Tris Base) Step4->Step5 Step6 Absorbance Readout (OD 510 nm) Step5->Step6

Fig 2: Sulforhodamine B (SRB) assay workflow for antiproliferative quantification.

Validation Protocol: Sulforhodamine B (SRB) Antiproliferative Assay

Why SRB over MTT? When testing highly functionalized natural product derivatives, metabolic assays like MTT can yield false positives due to the compounds directly reducing the tetrazolium salts. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measurement of cellular protein mass.

Step-by-Step Methodology:

  • Cell Seeding: Plate PANC-1 or MCF-7 cells in 96-well plates at a density of 5×103 cells/well in 100 μ L of complete medium. Incubate for 24h at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Treat cells with serial dilutions of the triazole derivatives (0.1 to 50 μ M). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48h.

  • Fixation: Add 50 μ L of cold 30% (w/v) trichloroacetic acid (TCA) directly to each well (final concentration 10%). Incubate at 4°C for 1 hour. Wash plates 4 times with slow-running tap water and air-dry.

  • Staining: Add 50 μ L of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature in the dark.

  • Washing: Rapidly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Solubilization & Readout: Solubilize the protein-bound dye by adding 100 μ L of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 10 minutes. Read the optical density (OD) at 510 nm using a microplate reader.

Conclusion

The integration of the 4-phenyl-1H-1,2,3-triazol-1-amine scaffold represents a highly effective structural optimization strategy. In antiviral development, it successfully replaces metabolically labile indoles to maintain potent HIV-1 Capsid inhibition[2]. In oncology, it acts as a functional appendage to natural products like andrographolide, significantly lowering the IC50​ against aggressive cell lines like PANC-1[5]. For drug development professionals, leveraging this scaffold via click chemistry offers a rapid, high-yield pathway to generating robust, biologically active libraries.

References

  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. National Library of Medicine (NIH). Available at:[Link]

  • Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold for the Development of Cytotoxic Ruthenium(II) and Osmium(II) Arene Cyclometalates. Inorganic Chemistry (ACS). Available at:[Link]

  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. Pharmaceuticals (MDPI). Available at:[Link]

  • Design, synthesis and structure-activity relationships of novel HIV capsid inhibitors with potent antiviral activities. ResearchGate. Available at:[Link]

Sources

Comparative

IR spectroscopy validation of N-N bond formation in 4-Phenyl-1H-1,2,3-triazol-1-amine

Analytical Validation of N-N Bond Formation in 4-Phenyl-1H-1,2,3-triazol-1-amine: A Comparative Guide to IR Spectroscopy vs. Orthogonal Techniques Executive Summary The N-amination of 1,2,3-triazoles to form 1-amino-1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of N-N Bond Formation in 4-Phenyl-1H-1,2,3-triazol-1-amine: A Comparative Guide to IR Spectroscopy vs. Orthogonal Techniques

Executive Summary

The N-amination of 1,2,3-triazoles to form 1-amino-1,2,3-triazole derivatives is a critical transformation in the development of energetic materials, pharmaceutical intermediates, and novel ligands[1][2]. However, analytically validating the formation of the new exocyclic N-N bond in products like 4-phenyl-1H-1,2,3-triazol-1-amine presents a unique spectroscopic challenge. This guide provides a comprehensive, self-validating Infrared (IR) spectroscopy workflow, objectively comparing it against orthogonal analytical modalities to establish a robust framework for structural confirmation.

Mechanistic Context & The Analytical Challenge

When 4-phenyl-1H-1,2,3-triazole is subjected to an amination reagent (such as hydroxylamine-O-sulfonic acid, HOSA), the goal is to append a primary amine (-NH₂) to the N1 position of the triazole ring.

Directly observing the newly formed N-N bond via IR spectroscopy is notoriously difficult. The N-N stretching vibration involves a very small change in the molecular dipole moment, rendering it a weak, often obscured band in the fingerprint region (typically around 1075 cm⁻¹)[3]. Therefore, application scientists must rely on a proxy validation strategy : tracking the highly IR-active vibrational modes of the newly appended primary amine group[4].

Comparative Analysis: IR Spectroscopy vs. Alternative Modalities

While IR spectroscopy is a powerful first-line tool, a rigorous analytical workflow requires understanding its capabilities relative to orthogonal techniques.

Table 1: Comparative Analysis of Analytical Modalities for N-N Bond Validation

Analytical ModalityPrimary Data YieldAdvantagesLimitations
ATR-FTIR Spectroscopy Vibrational frequencies (N-H, N-N)Real-time, non-destructive, immune to KBr moisture artifacts.Indirect proof; relies on functional group proxies rather than absolute connectivity.
¹H / ¹⁵N NMR Chemical shifts, J-couplingDirect proof of connectivity (¹⁵N NMR).Requires high concentrations or ¹⁵N isotopic labeling; longer acquisition times.
HRMS (ESI-TOF) Exact mass (m/z)High sensitivity; confirms +15 Da mass shift (addition of -NH).Cannot easily differentiate between N-amination and ring C-amination isomers.
X-Ray Crystallography 3D spatial coordinatesAbsolute, definitive structural proof and bond lengths.Requires high-quality single crystals; time and resource-intensive.

Logical Framework for IR Band Assignment

Because the N-N stretch is weak, the definitive IR signature of 4-phenyl-1H-1,2,3-triazol-1-amine is the appearance of the primary amine doublet (asymmetric and symmetric N-H stretches) coupled with the disappearance of the starting material's tautomeric ring N-H stretch.

IR_Logic N_N_Bond N-N Bond Formation (Triazole N1 to Amine) Proxy1 Appearance of Primary Amine (-NH2) N_N_Bond->Proxy1 Proxy2 Shift in Triazole Ring Vibrations N_N_Bond->Proxy2 Proxy3 Weak N-N Stretch (~1075 cm⁻¹) N_N_Bond->Proxy3 IR_Bands1 Asym/Sym N-H Stretch (~3344 & 3161 cm⁻¹) Proxy1->IR_Bands1 IR_Bands2 N-H Bending (~1577 cm⁻¹) Proxy1->IR_Bands2

Logical mapping of N-N bond formation to observable IR vibrational proxies.

Table 2: Diagnostic IR Vibrational Frequencies for N-Amination Validation

Vibrational Mode4-Phenyl-1H-1,2,3-triazole (Starting Material)4-Phenyl-1H-1,2,3-triazol-1-amine (Product)Diagnostic Significance
N-H Stretch (Ring) ~3150 - 3200 cm⁻¹ (Broad)AbsentConfirms consumption of the starting material's tautomeric N-H.
N-H Stretch (Amine, Asym) Absent~3344 cm⁻¹ (Sharp)Primary proxy for N-N bond formation; indicates exocyclic -NH₂[3][4].
N-H Stretch (Amine, Sym) Absent~3161 cm⁻¹ (Sharp)Confirms primary amine nature (doublet formation)[3][4].
N-H Bending (Scissoring) Absent~1577 cm⁻¹Secondary confirmation of the exocyclic -NH₂ group[3].
N-N Stretch Absent~1075 cm⁻¹ (Weak)Direct but weak evidence of the new N-N linkage[3].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure scientific integrity, the IR protocol must be designed as a self-validating system. A common pitfall in amine characterization is the misidentification of moisture (O-H stretch) as an N-H stretch. The following Attenuated Total Reflectance (ATR) workflow eliminates this variable.

Workflow A Starting Material 4-Phenyl-1H-1,2,3-triazole B N-Amination Reaction (e.g., HOSA, Base) A->B Reagents added D ATR-FTIR Spectroscopy (Self-Validating Protocol) A->D Negative Control Scan C Product Isolation 4-Phenyl-1H-1,2,3-triazol-1-amine B->C Workup & Purification C->D Primary Analysis E Orthogonal Validation (15N NMR / HRMS) C->E Secondary Confirmation

Experimental workflow for N-amination and self-validating ATR-FTIR analysis.

Step-by-Step Methodology:
  • Instrument Preparation & Background Causality : Clean the diamond or ZnSe ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Acquire a background spectrum (air) immediately before the sample.

    • Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the 3900–3400 cm⁻¹ region. A fresh background subtraction is critical to prevent these bands from obscuring the diagnostic ~3344 cm⁻¹ asymmetric N-H stretch of the product.

  • Negative Control Acquisition : Analyze the purified 4-phenyl-1H-1,2,3-triazole starting material.

    • Causality: Establishing the baseline is a mandatory self-validating step. The starting material possesses a tautomeric ring N-H stretch (typically a broad band around 3150–3200 cm⁻¹). Mapping this ensures it is not falsely identified as the symmetric amine stretch of the final product.

  • Product Analysis (The ATR Imperative) : Deposit 1-2 mg of the synthesized 4-phenyl-1H-1,2,3-triazol-1-amine directly onto the ATR crystal and apply consistent pressure via the anvil.

    • Causality: Do not use traditional KBr pellet transmission methods for this validation. KBr is highly hygroscopic; absorbed moisture will create a massive, broad O-H stretching band at ~3300 cm⁻¹, completely masking the primary amine doublet[4]. ATR eliminates this moisture variable, allowing the sharp N-H doublet to be clearly resolved.

  • Spectral Subtraction & Peak Picking : Process the spectra using a second-derivative algorithm if the symmetric amine stretch (~3161 cm⁻¹) overlaps with the aromatic C-H stretches of the phenyl ring (~3050–3100 cm⁻¹). Identify the diagnostic triad: the N-H doublet (>3100 cm⁻¹) and the N-H bend (~1577 cm⁻¹).

Conclusion

While techniques like ¹⁵N NMR and X-ray crystallography provide absolute structural proof, ATR-FTIR remains the most efficient, real-time method for validating N-N bond formation in 1-amino-1,2,3-triazoles. By abandoning moisture-prone KBr methods in favor of ATR, and by strictly tracking the primary amine vibrational proxies against a starting-material negative control, researchers can achieve highly trustworthy, self-validating structural confirmation.

References

  • Kaplan, G., Drake, G., Hawkins, T., Tollison, K., & Hall, L. (2004). Synthesis, Characterization, and Structural Investigations of 1-amino-3-Substituted-1,2,3-Triazolium Salts, and a New Route to 1-substituted-1,2,3-triazoles. Defense Technical Information Center (DTIC). Available at:[Link]

  • Yang, H., Huang, L., Xu, M., Tang, Y., Wang, B., & Cheng, G. (2019). Strategy for Extending the Nitrogen Chain: The Bis(1,2,3-triazole) Formation Reaction from Tosylhydrazones and N-Amino Azole. The Journal of Organic Chemistry, 84(17), 10629-10634. ACS Publications. Available at:[Link]

  • Lin, Q.-H., Li, Y.-C., Li, Y.-Y., Wang, Z., Liu, W., Qi, C., & Pang, S.-P. (2012). Energetic salts based on 1-amino-1,2,3-triazole and 3-methyl-1-amino-1,2,3-triazole. Journal of Materials Chemistry, 22(2), 666-674. RSC Publishing. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Phenyl-1H-1,2,3-triazol-1-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and materials researchers who are leveraging click chemistry and triazole scaffolds. While 4-Phenyl-1H-1,2,3-triazol-1-amine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and materials researchers who are leveraging click chemistry and triazole scaffolds. While 4-Phenyl-1H-1,2,3-triazol-1-amine is a highly valuable synthetic intermediate, it belongs to a class of compounds—N-amino-1,2,3-triazoles—that demand rigorous, specialized handling.

The presence of four contiguous nitrogen atoms within its molecular architecture classifies it as an energetic material. Standard laboratory disposal protocols are insufficient and potentially dangerous. This guide provides a self-validating, step-by-step operational plan for the safe deactivation and disposal of 4-Phenyl-1H-1,2,3-triazol-1-amine, ensuring that every safety measure inherently prevents the next point of failure.

Mechanistic Hazard Profile: The N-Amino Triazole Core

To safely dispose of a chemical, we must first understand the causality of its instability. The danger of 4-Phenyl-1H-1,2,3-triazol-1-amine lies in its thermodynamic profile. The N-N bonds in the 1H-1,2,3-triazol-1-amine core are prone to rapid homolytic cleavage under thermal stress or friction.

When this decomposition initiates, it is highly exothermic. Studies on the unsubstituted 1-amino-1,2,3-triazole core reveal a massive decomposition heat release (between 400.00 and 1200.00 J/g) 1. If the heat of decomposition is not dissipated, the material undergoes an adiabatic temperature rise, accelerating the reaction kinetics and leading to a catastrophic thermal runaway 2.

Quantitative Thermal & Safety Data

Designing a self-validating disposal protocol requires anchoring our procedures in quantitative thermal parameters. The table below summarizes the energetic profile typical of N-amino-1,2,3-triazole derivatives.

Thermodynamic ParameterTypical Value / RangeOperational Implication for Disposal
Enthalpy of Formation ( ΔHf​ ) Highly PositiveThermodynamically unstable; prone to rapid energy release upon activation.
Decomposition Exotherm -525 kJ/molMassive heat release during decomposition 2. Requires immediate thermal sinks.
Adiabatic Temp Rise ( ΔTad​ ) > 200 °CLoss of cooling during handling guarantees thermal runaway and explosion.
Criticality Class (Stossel) Class 1 to EHigh risk of runaway if cooling fails; strict temperature control is mandatory 1.

Operational Handling & Phlegmatization Logic

A robust safety protocol must be self-validating. Because 4-Phenyl-1H-1,2,3-triazol-1-amine can spontaneously decompose under localized heating or friction, pure solid waste must never be accumulated. The foundational strategy for its disposal is phlegmatization —the addition of a stabilizing agent (a solvent with high specific heat capacity) to act as a thermal sink, dampening any localized hot spots before they can propagate.

DisposalWorkflow Waste Solid 4-Phenyl-1H-1,2,3-triazol-1-amine Waste Generation Phlegmatization Phlegmatization (Aqueous / Organic Dilution) Waste->Phlegmatization Immediate Action Segregation Chemical Segregation (Away from Acids/Metals) Phlegmatization->Segregation Packaging Vented Packaging (Prevent N2 Buildup) Segregation->Packaging Incineration High-Temperature Incineration Packaging->Incineration Final Destruction

Workflow for the safe phlegmatization and disposal of energetic N-amino triazole waste.

Step-by-Step Disposal Methodology

Follow this protocol strictly when decommissioning reactions or disposing of expired 4-Phenyl-1H-1,2,3-triazol-1-amine batches.

Step 1: Immediate Phlegmatization (Dilution)
  • Action: Never scrape dry solid waste from filter papers, spatulas, or reaction vessels. Immediately suspend the waste in a compatible, high-boiling solvent or aqueous mixture.

  • Causality: Friction from scraping acts as an ignition source. Water is highly recommended where solubility permits, as its exceptionally high specific heat capacity effectively absorbs the energy of any micro-decompositions, preventing an adiabatic temperature rise 2. If the compound is highly insoluble in water, use a non-flammable organic solvent mixture to create a slurry (maximum 10% w/v concentration).

Step 2: Chemical Segregation
  • Action: Ensure the phlegmatized waste mixture is kept strictly isolated from strong acids, oxidizing agents, and transition metals.

  • Causality: Transition metals (such as copper, often used in click chemistry) can coordinate with the triazole ring, significantly lowering the activation energy required for decomposition and acting as unintended catalysts for thermal runaway 3.

Step 3: Vented Packaging
  • Action: Transfer the phlegmatized slurry into a high-density polyethylene (HDPE) waste container equipped with a vented cap.

  • Causality: This is a critical self-validating safety measure. Slow, ambient degradation of N-amino triazoles generates nitrogen gas ( N2​ ). Sealing the container tightly will lead to overpressurization and a subsequent Boiling Liquid Expanding Vapor Explosion (BLEVE). A vented cap ensures continuous pressure equalization.

Step 4: Specialized High-Temperature Incineration
  • Action: Label the container explicitly as "Energetic Material Waste - Phlegmatized N-Amino Triazole." Contract a certified hazardous waste disposal facility for high-temperature incineration.

  • Causality: N-amino-1,2,3-triazoles cannot be disposed of via standard biological or aqueous waste streams due to their toxicity and environmental persistence 4. The only acceptable final destruction method is specialized incineration. The facility must utilize NOx​ scrubbers, as the combustion of the nitrogen-dense core will generate significant nitrogen oxide emissions 5.

Emergency Response Protocol (Dry Spills)

If a spill of dry 4-Phenyl-1H-1,2,3-triazol-1-amine powder occurs on the benchtop:

  • Evacuate personnel from the immediate vicinity to prevent accidental friction.

  • Do NOT sweep dry. The friction from a brush or broom is a sufficient ignition source for energetic materials.

  • Mist the spill gently with water or a high-flashpoint solvent to phlegmatize the powder.

  • Transfer the wetted slurry using non-sparking, conductive tools (e.g., Teflon-coated spatulas) into a vented waste container.

References

  • Thermal Hazard Assessment of the Synthesis of 1,1′-Azobis-1,2,3-triazole | Organic Process Research & Development - ACS Publications. Available at:[Link]

  • 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes - ACS Publications. Available at:[Link]

  • ChemInform Abstract: Sequential Seyferth—Gilbert/CuAAC Reactions: Application to the One-Pot Synthesis of Triazoles from Aldehydes. ResearchGate. Available at: [Link]

  • US5728841A - Process for preparing 1-amino-1,2,3-triazole - Google Patents.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - RSC Publishing. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Phenyl-1H-1,2,3-triazol-1-amine

This document provides essential safety and handling protocols for 4-Phenyl-1H-1,2,3-triazol-1-amine, a compound requiring careful management in a laboratory setting. As specific toxicological data for this exact molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 4-Phenyl-1H-1,2,3-triazol-1-amine, a compound requiring careful management in a laboratory setting. As specific toxicological data for this exact molecule is not widely published, the following guidance is synthesized from the structural components (an aromatic amine and a triazole ring), data on analogous compounds, and established best practices in chemical safety. The primary objective is to ensure the safety of all laboratory personnel through a combination of engineering controls, appropriate personal protective equipment (PPE), and rigorous operational and disposal procedures.

Hazard Assessment and Risk Mitigation

4-Phenyl-1H-1,2,3-triazol-1-amine's structure suggests potential hazards that must be proactively managed. Aromatic amines as a class can be toxic and may be absorbed through the skin. Triazole-containing compounds can exhibit a range of biological activities and toxicities, with some being skin and eye irritants.[1][2][3] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin and eyes.[1][3]

The primary routes of exposure to mitigate are:

  • Dermal Contact: Absorption through the skin.

  • Inhalation: Breathing in aerosolized powder, particularly during weighing and transfer.

  • Ocular Contact: Splashes to the eyes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

Our safety strategy is built on the "Hierarchy of Controls," prioritizing engineering and administrative controls, with PPE serving as the crucial final barrier.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. A baseline of a lab coat, eye protection, long pants, and closed-toe shoes is the absolute minimum for any laboratory work.[4][5] For handling 4-Phenyl-1H-1,2,3-triazol-1-amine, enhanced protection is mandatory.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical Safety Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatNIOSH-approved N95 Respirator (or higher)
Preparing Solutions Chemical Safety GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required if in a certified fume hood
Running Reactions/Workup Chemical Safety GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatNot required if in a certified fume hood
Handling Waste Chemical Safety GogglesHeavy-Duty or Double Nitrile GlovesFlame-Resistant Lab CoatNot required if in a certified fume hood
  • Eye and Face Protection:

    • Chemical safety goggles are required at all times when handling the compound in liquid or solid form to protect against splashes and fine particulates.[6]

    • A face shield must be worn in addition to safety goggles during operations with a high splash hazard, such as transferring large volumes of solutions or handling the powder outside of a contained system.[4][6]

  • Hand Protection:

    • Double-gloving with nitrile gloves is mandatory.[4] This practice provides a critical layer of redundancy. Should the outer glove be compromised, the inner glove continues to offer protection until both can be safely replaced.

    • Gloves must be inspected for tears or punctures before each use.[7]

    • After any direct contact with the chemical, remove and discard both pairs of gloves immediately, wash hands thoroughly, and don fresh gloves.[4]

  • Body Protection:

    • A flame-resistant (FR) lab coat that covers the wearer to near the knees is required.[7][8] This protects personal clothing and skin from contamination. Lab coats must remain buttoned.

    • Do not wear shorts, skirts, or open-toed shoes in the laboratory.[7]

  • Respiratory Protection:

    • The primary inhalation risk occurs when handling the compound as a fine powder. To mitigate this, a NIOSH-approved N95 respirator (or equivalent) must be worn when weighing or transferring the solid material outside of a glove box or powder-containment hood.[9][10]

    • All respiratory protection requires proper fit-testing and user training as per your institution's Environmental Health and Safety (EHS) department.

Operational and Disposal Plans

Safe handling extends beyond PPE. It encompasses the entire workflow, from preparation to disposal.

The following diagram outlines the mandatory steps before beginning any work with 4-Phenyl-1H-1,2,3-triazol-1-amine.

PreHandlingWorkflow A Verify Fume Hood Certification B Locate Emergency Equipment (Eyewash, Safety Shower, Spill Kit) A->B C Assemble All Necessary Materials (Chemicals, Glassware, Waste Container) B->C D Don Required PPE (See Table Above) C->D E Proceed with Work D->E

Caption: Pre-Handling Safety Workflow.

  • Engineering Controls: All manipulations of 4-Phenyl-1H-1,2,3-triazol-1-amine, including weighing, solution preparation, and reaction setups, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Weighing: When weighing the solid, do so on a disposable weigh boat within the fume hood. Use care to avoid creating airborne dust.[10] Wear respiratory protection as specified.

  • Transfers: When transferring solutions, use a syringe or cannula to prevent splashes.

  • Housekeeping: Clean the work area thoroughly after each use. Decontaminate surfaces with an appropriate solvent and wipe clean. Dispose of cleaning materials as hazardous waste.[9]

Immediate and correct response to a spill is critical to prevent exposure.

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Hazard (Is it contained in the hood?) Alert->Assess Minor Minor Spill (Solid or Liquid) Assess->Minor Yes/Minor Major Major Spill (Outside Containment or Large Volume) Assess->Major No/Major DonPPE Don Additional PPE (Respirator, Heavy Gloves) Minor->DonPPE ContactEHS Contact EHS Immediately Do Not Attempt Cleanup Major->ContactEHS Contain Contain Spill with Absorbent (For solids, gently cover to avoid dust) DonPPE->Contain Cleanup Collect Material into Hazardous Waste Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon

Sources

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